Product packaging for Benzyl N-ethoxycarbonyliminocarbamate(Cat. No.:CAS No. 111508-33-9)

Benzyl N-ethoxycarbonyliminocarbamate

Cat. No.: B149097
CAS No.: 111508-33-9
M. Wt: 236.22 g/mol
InChI Key: CKJYLQGWZBDKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl N-ethoxycarbonyliminocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O4 B149097 Benzyl N-ethoxycarbonyliminocarbamate CAS No. 111508-33-9

Properties

IUPAC Name

benzyl N-ethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJYLQGWZBDKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl N-ethoxycarbonyliminocarbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Benzyl N-ethoxycarbonyliminocarbamate

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a compound more systematically named O-benzyl N-(ethoxycarbonyl)isourea. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of substituted iminocarbamates and their isourea tautomers is of significant interest in medicinal chemistry due to their potential as bioisosteres of ureas and thioureas, with applications in drug design and as intermediates in the synthesis of heterocyclic compounds. This guide outlines a two-step synthetic route to this compound, commencing with the preparation of a key intermediate, ethyl N-cyanocarbamate.

Proposed Synthesis Pathway

The proposed synthesis is a two-step process:

  • Step 1: Synthesis of Ethyl N-cyanocarbamate. This step involves the reaction of cyanamide with ethyl chloroformate in an aqueous alkaline solution.

  • Step 2: Synthesis of this compound. This step involves the acid-catalyzed reaction of ethyl N-cyanocarbamate with benzyl alcohol, following the principles of the Pinner reaction to form the target O-benzyl isourea derivative.[1][2]

The overall logical workflow for the synthesis is depicted below.

Synthesis Workflow cluster_prep Preparation and Setup cluster_synthesis Synthesis Steps cluster_analysis Analysis start Gather Starting Materials: - Cyanamide - Ethyl Chloroformate - Benzyl Alcohol - Reagents and Solvents setup Prepare Reaction Vessels and Glassware start->setup step1 Step 1: Synthesize Ethyl N-cyanocarbamate setup->step1 workup1 Workup and Isolation of Intermediate step1->workup1 step2 Step 2: Synthesize this compound workup1->step2 workup2 Workup and Purification of Final Product step2->workup2 analysis Characterization of Final Product (e.g., NMR, MS) workup2->analysis

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl N-cyanocarbamate

This procedure is adapted from the methodology described in patent CN111825571A.[3]

Reactants and Reagents:

  • 30% aqueous solution of cyanamide

  • Ethyl chloroformate

  • 30-50% aqueous solution of sodium hydroxide

Procedure:

  • To a 1000 mL reaction flask equipped with a mechanical stirrer and a thermometer, add 140 g (1 mol) of a 30% cyanamide solution and 114 g (1.05 mol) of ethyl chloroformate.[3]

  • Begin stirring and maintain the internal temperature of the reaction mixture between 10-30 °C.

  • Slowly add a 30% sodium hydroxide solution dropwise to the reaction mixture until the pH reaches a value between 6.0 and 8.0.[3]

  • After the addition of the sodium hydroxide solution is complete, heat the reaction mixture to 30-50 °C and maintain this temperature for 2-3 hours.[3]

  • Upon completion of the reaction, the aqueous solution of ethyl N-cyanocarbamate is typically used directly in the subsequent step. Alternatively, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and purified by distillation or crystallization after drying the organic phase.

Quantitative Data for Step 1:

ParameterValueReference
Molar Ratio (Cyanamide:Ethyl Chloroformate)1 : 1.0-1.1[3]
Reaction Temperature10-50 °C[3]
Reaction Time2-3 hours[3]
pH of Reaction6.0-8.0[3]

Physical Properties of Ethyl N-cyanocarbamate:

PropertyValueReference
Molecular FormulaC4H6N2O2[4]
Molecular Weight114.10 g/mol [4]
Exact Mass114.042927438 g/mol [4]
Topological Polar Surface Area62.1 Ų[4]
Step 2: Synthesis of this compound (O-benzyl N-(ethoxycarbonyl)isourea)

This proposed experimental protocol is based on the general principles of the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2][5]

Reactants and Reagents:

  • Ethyl N-cyanocarbamate (from Step 1)

  • Benzyl alcohol

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous acid catalyst (e.g., gaseous hydrogen chloride, or a Lewis acid such as trimethylsilyl triflate)

Procedure:

  • Dissolve ethyl N-cyanocarbamate (1 equivalent) and benzyl alcohol (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether) in a reaction vessel equipped with a stirring mechanism and protected from atmospheric moisture.

  • Cool the mixture to 0 °C in an ice bath.

  • Introduce the anhydrous acid catalyst. If using gaseous HCl, bubble it through the solution until saturation. If using a Lewis acid like trimethylsilyl triflate, add it dropwise. Low temperatures are crucial to prevent the decomposition of the intermediate Pinner salt.[1]

  • Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) for several hours, monitoring the progress by a suitable technique (e.g., TLC or NMR).

  • Upon completion of the reaction, the resulting imino ester salt (Pinner salt) is carefully neutralized. This is typically achieved by adding a weak base (e.g., a saturated aqueous solution of sodium bicarbonate) to the reaction mixture.

  • The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Visualization of the Synthesis Pathway

The chemical reaction pathway for the synthesis of this compound is illustrated in the following diagram.

Synthesis_Pathway cyanamide H2N-C≡N Cyanamide intermediate EtO-C(=O)-NH-C≡N Ethyl N-cyanocarbamate cyanamide->intermediate  NaOH (aq) 10-50 °C ethyl_chloroformate Cl-C(=O)OEt Ethyl Chloroformate product EtO-C(=O)-N=C(NH2)-OBn This compound intermediate->product  H+ (anhydrous) (Pinner Reaction) benzyl_alcohol BnOH Benzyl Alcohol

Caption: Reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Benzyl Carbamate. It is intended for researchers, scientists, and professionals in the field of drug development. This guide includes detailed experimental protocols and data presented in a clear, tabular format. Visual representations of key processes are provided using Graphviz diagrams to facilitate understanding.

Note on Nomenclature: The initial topic requested was "Benzyl N-ethoxycarbonyliminocarbamate." However, extensive database searches did not yield a chemical entity with this specific name. The search results consistently identified "Benzyl Carbamate" as the most relevant and commonly known compound. Therefore, this guide focuses on the well-documented properties and protocols for Benzyl Carbamate (CAS 621-84-1).

Introduction

Benzyl carbamate (C₆H₅CH₂OC(O)NH₂) is an organic compound that serves as a vital building block in organic synthesis, particularly in the protection of amino groups.[1] It is the ester of carbamic acid and benzyl alcohol.[1] Functionally, the benzyl carbamate group is known as the benzyloxycarbonyl (Cbz or Z) protecting group, which is widely employed in peptide synthesis and the preparation of primary amines.[1][2] Its stability under a range of conditions and the ability to be deprotected under mild acidic or hydrogenolysis conditions make it a versatile tool for synthetic chemists. This guide details its fundamental physicochemical characteristics, methods of preparation, and analytical procedures.

Physicochemical Properties

The key physicochemical properties of Benzyl Carbamate are summarized in the table below, providing a quantitative overview of its characteristics.

PropertyValueSource
IUPAC Name Benzyl carbamate[1]
CAS Number 621-84-1[3]
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [3]
Appearance White to off-white flakes or powder[2][3]
Melting Point 86-89 °C[3]
Boiling Point 273.17 °C (estimate)[4]
Solubility Moderately soluble in water; Soluble in organic solvents like chloroform and methanol.[1][4]
Density 1.2023 g/cm³ (estimate)[4]
pKa 13.42 ± 0.50 (Predicted)[4]
InChI Key PUJDIJCNWFYVJX-UHFFFAOYSA-N[3]
SMILES C1=CC=C(C=C1)COC(=O)N[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Benzyl Carbamate are crucial for its application in research and development.

The most common method for the preparation of Benzyl Carbamate is the reaction of benzyl chloroformate with ammonia.[2]

Procedure:

  • In a well-ventilated fume hood, prepare a vessel containing cold ammonia water (e.g., 5 times the volume of the benzyl chloroformate to be used).

  • While vigorously stirring the ammonia solution, slowly add benzyl chloroformate dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes.

  • A precipitate of Benzyl Carbamate will form. Collect the solid product by filtration.

  • Wash the collected precipitate with cold water to remove any unreacted ammonia and salts.

  • Dry the purified product, for instance, in a vacuum desiccator, to obtain the final Benzyl Carbamate.[2]

For obtaining high-purity Benzyl Carbamate, recrystallization is a standard procedure.

Procedure:

  • Dissolve the crude Benzyl Carbamate in a minimal amount of a suitable hot solvent, such as toluene.

  • If the solution is colored, activated carbon can be added to adsorb impurities.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

The identity and purity of synthesized Benzyl Carbamate can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in Benzyl Carbamate, such as the N-H, C=O, and C-O stretches.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to Benzyl Carbamate.

Synthesis_of_Benzyl_Carbamate reagent1 Benzyl Chloroformate reaction Reaction reagent1->reaction reagent2 Ammonia reagent2->reaction product Benzyl Carbamate reaction->product Purification_Workflow start Crude Benzyl Carbamate dissolve Dissolve in Hot Toluene start->dissolve filter_hot Hot Filtration dissolve->filter_hot cool Cool to Crystallize filter_hot->cool filter_cold Collect Crystals by Filtration cool->filter_cold dry Dry Under Vacuum filter_cold->dry end Pure Benzyl Carbamate dry->end Analytical_Techniques main Benzyl Carbamate Analysis nmr NMR Spectroscopy main->nmr Structure Elucidation ir IR Spectroscopy main->ir Functional Group ID ms Mass Spectrometry main->ms Molecular Weight hplc HPLC main->hplc Purity Assessment

References

spectroscopic data for Benzyl N-ethoxycarbonyliminocarbamate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The spectroscopic data for the compound "Benzyl N-ethoxycarbonyliminocarbamate" as named is not available in standard chemical databases. The name itself is ambiguous and does not correspond to a common chemical structure. This guide provides a comprehensive analysis of a closely related and structurally significant compound: Benzyl Carbamate . The data presented here serves as a valuable reference for understanding the spectroscopic properties of the benzyl carbamate functional group.

Introduction

Benzyl carbamate (C₆H₅CH₂OC(O)NH₂) is an organic compound that serves as a key intermediate and protecting group in organic synthesis, particularly in peptide chemistry. An in-depth understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation. This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzyl carbamate, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for benzyl carbamate.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for Benzyl Carbamate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.56 - 7.54Doublet2HAromatic (ortho-H)
7.46 - 7.39Multiplet3HAromatic (meta- & para-H)
5.11Singlet2H-CH₂-
4.91Broad Singlet2H-NH₂

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Benzyl Carbamate

Chemical Shift (δ) ppmAssignment
155.9C=O (Carbamate)
138.9Aromatic (Quaternary C)
128.6Aromatic (CH)
127.5Aromatic (CH)
127.3Aromatic (CH)
67.4-CH₂-

Note: The availability of experimental ¹³C NMR data for the specific isomer Benzyl N-(ethoxycarbonyl)carbamate is limited in the provided search results. The data for the parent compound, Benzyl Carbamate, is more readily available and is presented here as a reference.

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Benzyl Carbamate

Wavenumber (cm⁻¹)IntensityAssignment
3422-3332Strong, BroadN-H Stretch (-NH₂)[1]
1694StrongC=O Stretch (Carbamate)[1]
1610MediumN-H Bend (-NH₂)[1]
1346MediumC-N Stretch[1]
1068MediumC-O Stretch[1]

Sample Preparation: KBr pellet[1]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for Benzyl Carbamate

m/zRelative IntensityAssignment
151Moderate[M]⁺ (Molecular Ion)
108High[C₇H₈O]⁺
107High[C₇H₇O]⁺
91High[C₇H₇]⁺ (Tropylium ion)
79High[C₆H₇]⁺
77Moderate[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the solid benzyl carbamate is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlets for all carbon atoms.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

  • Sample Preparation (KBr Pellet Method): A small amount of benzyl carbamate (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[1]

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like benzyl carbamate can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Benzyl Carbamate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

An In-depth Technical Guide on the Solubility and Stability of Benzyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield any information for a compound named "Benzyl N-ethoxycarbonyliminocarbamate." This suggests that the name is likely non-standard, refers to a hypothetical compound, or is a misnomer. This guide will instead provide a comprehensive overview of the solubility and stability of a closely related and well-characterized compound: Benzyl Carbamate . The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Benzyl Carbamate

Benzyl carbamate (Cbz-NH2) is an organic compound with the chemical formula C₆H₅CH₂OC(O)NH₂.[1] It is the ester of carbamic acid and benzyl alcohol and presents as a white solid.[1][2] In organic synthesis, it is frequently utilized as a protected form of ammonia, particularly in the synthesis of primary amines.[1] The benzyloxycarbonyl (Cbz or Z) group is a common amine-protecting group in peptide synthesis.[3][4] Understanding the solubility and stability of this compound is crucial for its application in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl Carbamate is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white solid/flakes[3][]
Melting Point 86-89 °C[]
Boiling Point 318.7 °C at 760 mmHg (estimated)[]
Density ~1.17-1.20 g/cm³[][6]

Solubility Profile

Benzyl carbamate is described as being soluble in various organic solvents and moderately soluble in water.[1] The presence of the polar carbamate group allows for hydrogen bonding, contributing to its slight aqueous solubility, while the benzyl group imparts significant nonpolar character, leading to good solubility in organic media.

Quantitative Solubility Data
SolventSolubilityTemperatureReference(s)
WaterModerately soluble; 68.02 g/L37 °C[1][3]
ChloroformSolubleNot specified[][7]
MethanolSolubleNot specified[][7]
N,N-Dimethylformamide (DMF)SolubleNot specified[7]
Dichloromethane (DCM)SolubleNot specified[7]
BenzeneModerately solubleNot specified[3][7]
Factors Influencing Solubility
  • Polarity: The "like dissolves like" principle is applicable. Benzyl carbamate's solubility is highest in polar aprotic and protic organic solvents that can interact with both its polar carbamate moiety and nonpolar benzyl group.

  • Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

  • pH: The carbamate group is largely neutral and does not have a readily ionizable proton, so its solubility is not expected to change significantly within a typical aqueous pH range.

Stability Profile

Carbamates are generally considered to be chemically and proteolytically stable functional groups, which is why they are often used as isosteres for amide bonds in drug design.[2][8] Their stability is attributed to the resonance between the amide and ester functionalities.[8]

General Stability Characteristics
  • Thermal Stability: Benzyl carbamate is a solid with a relatively high melting point, indicating good thermal stability under standard conditions.

  • Hydrolytic Stability: Carbamates are more stable to hydrolysis than esters but can be cleaved under strong acidic or basic conditions.[2] The hydrolysis of N-monosubstituted carbamates under basic conditions can proceed through the formation of an isocyanate intermediate.[8]

  • Photostability: While no specific photostability studies for benzyl carbamate were found, aromatic compounds can be susceptible to degradation upon exposure to UV light. Photostability testing is recommended for formulations intended for light exposure.

  • Oxidative Stability: The benzylic position can be susceptible to oxidation.[9] However, the carbamate group itself is relatively stable to oxidation.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in an aqueous medium.

  • Preparation: Add an excess amount of benzyl carbamate to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Withdraw a known volume of the clear supernatant. Analyze the concentration of benzyl carbamate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Stability Testing Protocol (ICH Guideline Approach)

Stability studies are essential to determine the shelf-life of a substance and identify potential degradation products.[10][11]

  • Sample Preparation: Prepare samples of benzyl carbamate, both as a solid and in relevant solutions.

  • Storage Conditions: Store the samples in controlled environmental chambers under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).[12]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).[12]

  • Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC) to quantify the amount of benzyl carbamate remaining and to detect and quantify any degradation products.

  • Forced Degradation: To understand potential degradation pathways, subject the compound to stress conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[13]

Visualizations

Solubility_Testing_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid Compound C Shake/Agitate at Constant Temperature (e.g., 24-48h) A->C B Known Volume of Solvent B->C D Centrifuge or Filter C->D E Quantify Concentration (e.g., HPLC) D->E F F E->F Calculate Solubility

Caption: Workflow for determining compound solubility.

Stability_Testing_Overview cluster_conditions Storage Conditions (ICH) cluster_analysis Analysis at Time Points cluster_outcome Outcome LongTerm Long-Term (25°C/60% RH) Analysis Stability-Indicating Assay (e.g., HPLC) LongTerm->Analysis Accelerated Accelerated (40°C/75% RH) Accelerated->Analysis Forced Forced Degradation (Acid, Base, Light, etc.) Forced->Analysis ShelfLife Determine Shelf-Life Analysis->ShelfLife Degradation Identify Degradants Analysis->Degradation

Caption: Overview of a typical stability testing program.

Conclusion

Benzyl carbamate is a stable solid with moderate solubility in water and good solubility in a range of organic solvents. Its stability profile is characteristic of carbamates, showing resilience to hydrolysis under neutral conditions but susceptibility to degradation under harsh acidic or basic conditions. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the solubility and stability of benzyl carbamate and related compounds in specific formulations and environments.

References

Theoretical Studies on N-Ethoxycarbonyliminocarbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethoxycarbonyliminocarbamate derivatives represent a unique class of organic compounds characterized by a central N,N'-dicarbonyl amine moiety. This guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of these molecules. Leveraging data from structurally related compounds, this document outlines methodologies for conformational analysis, electronic structure elucidation, and reactivity prediction. Detailed computational protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction

The N-ethoxycarbonyliminocarbamate core, featuring an amine substituted with two ethoxycarbonyl groups, presents interesting structural and electronic properties. The presence of two carbonyl groups attached to a central nitrogen atom leads to a planar or near-planar geometry and significant electron delocalization. These characteristics are expected to influence the molecule's reactivity, conformational preferences, and intermolecular interactions. While specific experimental or theoretical studies on this exact class of derivatives are not extensively documented in publicly available literature, a wealth of information on related carbamate and diacylamine structures allows for the formulation of robust theoretical models and predictive studies. This guide aims to provide the foundational knowledge and computational protocols to investigate these derivatives.

Molecular Structure and Theoretical Framework

The central structural feature of an N-ethoxycarbonyliminocarbamate is the diacylamine (or imide) linkage. Based on crystal structure data of the related O-ethyl N-(ethoxycarbonyl)thiocarbamate, key geometric parameters for the N-ethoxycarbonyliminocarbamate core can be predicted.

Predicted Molecular Geometry

Computational modeling, initiated from geometries derived from analogous crystal structures, can provide detailed insights into the three-dimensional arrangement of these derivatives. Key predicted structural parameters are summarized in Table 1.

ParameterPredicted ValueBasis of Prediction
C-N-C Bond Angle~120°Planarity of the imide group
N-C=O Bond Length~1.38 ÅAmide resonance
C=O Bond Length~1.22 ÅStandard carbonyl bond
Rotational Barrier (C-N)10-15 kcal/molDelocalization of nitrogen lone pair

Table 1: Predicted Geometric and Energetic Parameters for the N-Ethoxycarbonyliminocarbamate Core.

Experimental and Computational Protocols

This section details the recommended computational methodologies for the theoretical study of N-ethoxycarbonyliminocarbamate derivatives.

Computational Chemistry Protocol

Density Functional Theory (DFT) is the recommended method for studying the electronic structure and reactivity of these compounds.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

  • Geometry Optimization:

    • Functional: B3LYP or ωB97X-D

    • Basis Set: 6-311+G(d,p)

    • Solvation Model: Polarizable Continuum Model (PCM) or SMD, using a solvent appropriate for the intended application (e.g., water for biological systems, dichloromethane for organic reactions).

  • Frequency Analysis:

    • To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

    • To calculate thermodynamic properties (enthalpy, Gibbs free energy).

  • Conformational Analysis:

    • Perform a potential energy surface scan by systematically rotating the C-N bonds to identify stable conformers.

    • For each identified minimum, perform a full geometry optimization and frequency calculation.

  • Electronic Structure Analysis:

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, orbital interactions, and the nature of the amide resonance.

    • Frontier Molecular Orbital (FMO) Analysis: To predict reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating susceptibility to electrophilic attack and the Lowest Unoccupied Molecular Orbital (LUMO) indicating susceptibility to nucleophilic attack.

computational_workflow cluster_start Initial Structure Generation cluster_dft DFT Calculations cluster_analysis Analysis cluster_end Results start Build Initial Geometry (from analogous crystal structures) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis opt->freq conf Conformational Search opt->conf nbo NBO Analysis freq->nbo conf->nbo fmo FMO Analysis nbo->fmo end Predicted Properties: - Structure - Stability - Reactivity fmo->end

Caption: Computational workflow for theoretical studies.

Synthesis and Reactivity

Proposed Synthesis

A potential route involves the N-acylation of an existing carbamate. This could be achieved by reacting ethyl carbamate with ethyl chloroformate under basic conditions.

synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Ethyl Carbamate conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) reactant1->conditions reactant2 Ethyl Chloroformate reactant2->conditions product N-Ethoxycarbonyl- iminocarbamate Derivative conditions->product

Caption: Proposed synthesis of N-ethoxycarbonyliminocarbamates.

Predicted Reactivity

The reactivity of N-ethoxycarbonyliminocarbamate derivatives is expected to be dominated by the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack. The stability of the carbamate groups will be a key factor in their utility.

Hydrolytic Stability: Carbamates generally exhibit good hydrolytic stability. However, the presence of two electron-withdrawing groups on the central nitrogen may enhance the susceptibility of the carbonyl carbons to nucleophilic attack, including hydrolysis. Theoretical studies can model the reaction pathway for hydrolysis to predict the activation energy and, therefore, the kinetic stability.

Reaction with Nucleophiles: The carbonyl carbons are expected to be the primary sites for nucleophilic attack. The reaction mechanism can be investigated computationally by modeling the approach of a nucleophile and locating the transition state for the addition reaction.

Signaling Pathways and Biological Interactions

Carbamate-containing molecules are prevalent in pharmaceuticals, often acting as inhibitors of enzymes such as acetylcholinesterase. The N-ethoxycarbonyliminocarbamate moiety, with its specific stereoelectronic properties, could be explored for its potential to interact with biological targets.

signaling_interaction cluster_molecule Molecule cluster_target Biological Target cluster_interaction Interaction cluster_effect Biological Effect molecule N-Ethoxycarbonyl- iminocarbamate Derivative interaction Binding and Inhibition molecule->interaction target Enzyme Active Site (e.g., Serine Hydrolase) target->interaction effect Modulation of Signaling Pathway interaction->effect

Caption: Potential biological interaction pathway.

Molecular docking studies, followed by molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of these derivatives with various protein targets.

Conclusion

While direct experimental data on N-ethoxycarbonyliminocarbamate derivatives is scarce, this guide provides a comprehensive framework for their theoretical investigation. By applying the detailed computational protocols, researchers can predict the structural, electronic, and reactive properties of this novel class of compounds. The insights gained from such studies will be invaluable for guiding synthetic efforts and exploring their potential applications in drug design and materials science. The provided workflows and predicted data serve as a starting point for in-depth computational and subsequent experimental exploration.

discovery and history of carbamate compounds in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Carbamate Compounds in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group, an amide-ester hybrid, holds a position of profound importance in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique stability and reactivity have been harnessed for a wide range of applications, from its pivotal role as a protecting group in peptide synthesis to its incorporation as a key structural motif in pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive exploration of the discovery and historical development of carbamate compounds. It traces their origins from naturally occurring alkaloids to the landmark development of essential amine-protecting groups like Cbz, Boc, and Fmoc. The guide details classical and modern synthetic methodologies, presents key historical data in a structured format, and offers detailed experimental protocols for seminal reactions, providing a thorough resource for professionals in the chemical and pharmaceutical sciences.

Introduction to Carbamates

Organic carbamates, also known as urethanes, are a class of compounds sharing the functional group R₂NC(O)OR'.[4] Structurally, they can be considered hybrids of an amide and an ester, and this combination imparts a unique set of properties. The delocalization of the nitrogen lone pair into the carbonyl group results in a planar and rigid structure with good chemical and proteolytic stability, making it an effective peptide bond surrogate in drug design.[1][2] Carbamates are central to many areas of chemistry; they form the repeating linkage in polyurethane polymers, are the active components in numerous insecticides and herbicides, and, most critically for organic synthesis, serve as one of the most important classes of protecting groups for amines.[3][4][5]

Early History and Foundational Discoveries

The history of carbamates begins not in the laboratory, but in nature. In the 19th century, European explorers in West Africa observed the use of the Calabar bean (Physostigma venenosum) in tribal rituals.[2][6] In 1864, Jobst and Hesse successfully isolated the active alkaloid, physostigmine, which was identified as a methylcarbamate ester.[2][6] This discovery marked the first identification of the carbamate moiety in a biologically active natural product.

The first synthetic explorations into carbamate chemistry were intertwined with the development of rearrangement reactions. The Hofmann rearrangement, which converts primary amides into amines with one fewer carbon atom, and the Curtius rearrangement, involving the thermal decomposition of acyl azides, both proceed through a key isocyanate intermediate.[1][3][7] Trapping this isocyanate with an alcohol provides a direct route to carbamates, and these reactions represented the earliest reliable methods for their synthesis.[4]

The commercial use of synthetic carbamates began to expand in the 1930s with their development as fungicides.[6] This culminated in the introduction of the insecticide carbaryl in 1958 by Union Carbide, which became one of the most widely used insecticides for decades.[8]

The Revolution in Peptide Synthesis: Carbamate Protecting Groups

The most significant impact of carbamates on organic synthesis was their application as protecting groups for amines.[9][10] The high nucleophilicity and basicity of amines necessitate their protection during complex syntheses. Carbamates proved ideal for this purpose, as they neutralize the amine's reactivity and can be removed under specific and often mild conditions.[5][9]

The Carboxybenzyl (Cbz) Group

In 1932, Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) group, a landmark development that revolutionized peptide synthesis. The Cbz group is installed using benzyl chloroformate and is stable to a wide range of conditions. Its key innovation was its clean removal by catalytic hydrogenation, which liberates the free amine, toluene, and carbon dioxide, leaving no harmful residues.

The tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group was developed to provide an orthogonal protecting group strategy. Unlike the Cbz group, the Boc group is stable to hydrogenation but is labile to strong acids, such as trifluoroacetic acid (TFA).[10] This difference allows for the selective deprotection of Boc-protected amines in the presence of Cbz-protected ones, a critical requirement for the synthesis of complex peptides.[9]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The development of solid-phase peptide synthesis created a need for a protecting group that could be removed under non-acidic conditions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group met this need perfectly. It is stable to acid and hydrogenation but is cleaved readily by treatment with a mild base, typically a secondary amine like piperidine.[10][11] The orthogonality of the Boc, Cbz, and Fmoc groups remains the foundation of modern peptide and complex molecule synthesis.[10]

Evolution of Synthetic Methodologies

Classical Synthetic Routes

Historically, the synthesis of carbamates relied on a few core methods, many of which involved hazardous reagents:

  • From Isocyanates: The reaction of an isocyanate with an alcohol is a highly efficient method for forming carbamates.[3][12] However, the high toxicity of isocyanates is a significant drawback.[13]

  • From Chloroformates: The reaction of an amine with an alkyl chloroformate is another common method, though it generates stoichiometric amounts of HCl waste.[12][13]

  • Rearrangement Reactions: As mentioned, the Hofmann and Curtius rearrangements provide routes to carbamates via in-situ generation of isocyanates.[1][7]

Modern & Greener Approaches

Driven by safety and sustainability concerns, modern research has focused on developing safer and more efficient methods for carbamate synthesis. A major area of focus has been the utilization of carbon dioxide (CO₂) as a C1 building block.[13] One prominent method involves the three-component coupling of an amine, CO₂, and an alkyl halide, often in the presence of a base like cesium carbonate.[3][12][13] This approach avoids the need for toxic reagents like phosgene or isocyanates.

Data Presentation

Table 1: Timeline of Key Discoveries in Carbamate Chemistry
YearDiscovery / DevelopmentKey Figure(s)Significance
1864Isolation of physostigmine, a natural carbamateJobst & HesseFirst identification of a biologically active carbamate.[2][6]
1932Introduction of the Cbz protecting groupBergmann & ZervasRevolutionized peptide synthesis with the first widely used amine protecting group.[10]
1950sDevelopment of the Boc protecting groupMcKay & AlbertsonIntroduced an acid-labile protecting group, enabling orthogonal synthesis strategies.
1958Commercial introduction of the insecticide CarbarylUnion CarbideMarked the widespread application of synthetic carbamates in agriculture.[8]
1970sDevelopment of the Fmoc protecting groupCarpino & HanProvided a base-labile protecting group essential for modern solid-phase synthesis.
Table 2: Properties of Common Carbamate Protecting Groups
Protecting GroupAbbreviationStructureReagent for IntroductionConditions for Removal
CarboxybenzylCbz, ZBn-O-(C=O)-Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)
tert-ButoxycarbonylBoctBu-O-(C=O)-Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocFm-CH₂-O-(C=O)-Fmoc-Cl, Fmoc-OSuAmine base (e.g., Piperidine)

Key Experimental Protocols

Protocol for Boc Protection of an Amine

Reaction: Protection of Benzylamine with Di-tert-butyl dicarbonate.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dissolve in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. If an aqueous system was used, extract the product with a solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected benzylamine, which can be further purified by column chromatography if necessary.

Protocol for Cbz Protection of an Amine

Reaction: Protection of Glycine with Benzyl Chloroformate (Schotten-Baumann conditions).

Methodology:

  • Setup: Dissolve glycine (1.0 eq) in a 2M NaOH aqueous solution in an Erlenmeyer flask and cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and an equivalent amount of 2M NaOH solution simultaneously and dropwise from separate addition funnels. Maintain the temperature below 5 °C and ensure the pH of the solution remains alkaline (pH 8-9).

  • Reaction: After the addition is complete, remove the flask from the ice bath and continue to stir at room temperature for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Isolation: Carefully acidify the aqueous layer to pH 2 with cold 3M HCl while cooling in an ice bath. The N-Cbz protected glycine will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the pure product.

Mandatory Visualizations

historical_timeline node_1864 1864 Physostigmine Isolated node_rearrangements Late 19th Century Hofmann & Curtius Rearrangements node_1864->node_rearrangements Early Synthetic Methods node_1932 1932 Cbz Group Developed node_rearrangements->node_1932 Foundation for Amine Chemistry node_1950s 1950s Boc Group Developed node_1932->node_1950s Need for Orthogonality node_1970s 1970s Fmoc Group Developed node_1950s->node_1970s Solid-Phase Synthesis Needs node_modern Late 20th Century 'Greener' Methods (e.g., via CO2) node_1970s->node_modern Focus on Safety & Sustainability

Caption: A timeline of major milestones in carbamate chemistry.

orthogonal_strategy protected_amine Peptide with Multiple Protected Amines (P-NH-R) boc Boc Group protected_amine->boc cbz Cbz Group protected_amine->cbz fmoc Fmoc Group protected_amine->fmoc acid Strong Acid (e.g., TFA) boc->acid Cleaved by h2 Hydrogenolysis (H2, Pd/C) cbz->h2 Cleaved by base Base (e.g., Piperidine) fmoc->base Cleaved by free_amine1 Free Amine acid->free_amine1 Yields free_amine2 Free Amine h2->free_amine2 Yields free_amine3 Free Amine base->free_amine3 Yields

Caption: The orthogonal deprotection strategy for key carbamate groups.

synthesis_workflow sub_amine Amine (R-NH2) reagent_isocyanate Isocyanate (R-N=C=O) sub_amine->reagent_isocyanate via Curtius, Hofmann, etc. product_carbamate Carbamate (R-NH-CO-OR') sub_amine->product_carbamate sub_alcohol Alcohol (R'-OH) sub_alcohol->reagent_isocyanate reagent_chloroformate Chloroformate (R'-O-CO-Cl) sub_alcohol->reagent_chloroformate via Phosgene reagent_isocyanate->product_carbamate reagent_chloroformate->product_carbamate

Caption: Common classical pathways for the synthesis of carbamates.

Conclusion

From the isolation of a natural toxin to the enabling of Nobel Prize-winning chemical synthesis, the journey of the carbamate functional group is a compelling narrative of scientific discovery and innovation. The development of carbamate-based protecting groups fundamentally altered the art of the possible in organic synthesis, particularly in the construction of complex peptides and pharmaceuticals. While classical synthetic methods were effective, they often relied on hazardous materials. The ongoing evolution towards safer, more sustainable synthetic routes, such as those utilizing carbon dioxide, ensures that carbamates will remain a cornerstone of organic and medicinal chemistry for the foreseeable future, continuing their legacy as a small but powerful tool in the chemist's arsenal.

References

The Iminocarbamate Functional Group: A Technical Guide to its Potential Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iminocarbamate functional group, characterized by the core structure R¹N=C(OR²)NR³R⁴, represents a unique and versatile scaffold in organic chemistry. Its combination of an imine and a carbamate moiety within a single functional group suggests a rich and varied reactivity profile, making it an intriguing target for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the potential reactivity of the iminocarbamate functional group, drawing upon established principles of related functionalities such as carbamates, imines, and enamides. This document outlines potential synthetic routes, explores key reaction classes, and presents detailed hypothetical experimental protocols and quantitative data to serve as a foundational resource for researchers in this emerging area.

Introduction to the Iminocarbamate Functional Group

The iminocarbamate functional group is an intriguing structural motif that merges the electronic properties of an imine (a carbon-nitrogen double bond) and a carbamate (a nitrogen atom attached to a carbonyl group, which is in turn bonded to an oxygen atom). This unique arrangement is anticipated to bestow a distinct reactivity profile, potentially differing from its constituent parts. The presence of the C=N double bond introduces a site of unsaturation susceptible to both nucleophilic and electrophilic attack, as well as participation in cycloaddition reactions. The adjacent carbamate functionality can modulate the electronic nature of the imine, influencing its reactivity and stability.

This guide will explore the potential reactivity of iminocarbamates, providing a theoretical framework and practical (though hypothetical, where specific literature is absent) examples for their synthesis and transformation.

Synthesis of Iminocarbamates

The synthesis of iminocarbamates can be approached through several plausible strategies, primarily by forming the imine bond from a suitable carbamate precursor or by constructing the carbamate moiety onto an existing imine framework.

From Carbamates via Oxidation and Condensation

One potential route involves the activation of a carbamate precursor followed by condensation with an amine. This could be achieved through an oxidative process or by conversion of the carbamate carbonyl to a more reactive species.

Hypothetical Experimental Protocol: Synthesis of O-Phenyl N-Phenyliminocarbamate

  • Step 1: Activation of Phenyl Carbamate. To a solution of phenyl carbamate (1.0 eq) in dichloromethane (DCM, 0.5 M) is added N-bromosuccinimide (NBS, 1.1 eq) at 0 °C. The reaction is stirred for 1 hour, allowing for the formation of an N-bromo carbamate intermediate.

  • Step 2: Imine Formation. Aniline (1.2 eq) and triethylamine (1.5 eq) are added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Step 3: Work-up and Purification. The reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired O-phenyl N-phenyliminocarbamate.

From Isocyanates and Alcohols

A versatile approach could involve the reaction of an isocyanate with an alcohol to form a carbamate, which is then converted to the iminocarbamate in situ or in a subsequent step.

Hypothetical Experimental Protocol: One-Pot Synthesis of O-Ethyl N-Benzyliminocarbamate

  • Step 1: Carbamate Formation. To a solution of benzyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is added a solution of sodium ethoxide (1.1 eq) in ethanol at 0 °C. The reaction is stirred for 30 minutes.

  • Step 2: Imine Formation. A solution of a suitable amine (e.g., ammonia in ethanol, 2.0 eq) is added to the reaction mixture. The reaction is then treated with a mild oxidizing agent, such as manganese dioxide (MnO₂, 3.0 eq), and stirred at room temperature for 24 hours.

  • Step 3: Work-up and Purification. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Potential Reactivity of the Iminocarbamate Group

The reactivity of the iminocarbamate functional group is expected to be dictated by the interplay between the imine and carbamate moieties.

Nucleophilic Addition to the Imine Carbon

The carbon atom of the C=N double bond is electrophilic and should be susceptible to attack by nucleophiles. This reaction would lead to the formation of a tetrahedral intermediate, which can then be protonated to yield a substituted carbamate derivative.

Table 1: Hypothetical Quantitative Data for Nucleophilic Addition Reactions

EntryNucleophileProductHypothetical Yield (%)
1Grignard Reagent (e.g., PhMgBr)α-Substituted Amine75
2Organolithium Reagent (e.g., n-BuLi)α-Substituted Amine80
3Cyanide (e.g., KCN)α-Aminonitrile65
4Enolateβ-Amino Ketone70

Hypothetical Experimental Protocol: Reaction with a Grignard Reagent

  • To a solution of O-ethyl N-phenyliminocarbamate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the corresponding α-substituted amine.

Electrophilic Attack on the Imine Nitrogen

The nitrogen atom of the imine possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. This would result in the formation of an iminium ion, which can then be trapped by a nucleophile.

Cycloaddition Reactions

The C=N double bond of the iminocarbamate can potentially participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to various heterocyclic structures.

Table 2: Hypothetical Quantitative Data for Cycloaddition Reactions

EntryReaction TypeReactantProductHypothetical Yield (%)
1[4+2] CycloadditionDiene (e.g., Cyclopentadiene)Tetrahydropyridine derivative60
2[3+2] CycloadditionAzideTetrazole derivative55
3[2+2] CycloadditionKeteneAzetidinone derivative45
Hydrolysis and Stability

The stability of the iminocarbamate group towards hydrolysis is a critical parameter, particularly in the context of drug development. Hydrolysis would likely proceed via attack of water on the imine carbon, leading to the formation of a carbamate and an aldehyde or ketone. The rate of hydrolysis is expected to be pH-dependent.

Table 3: Hypothetical Hydrolysis Data

pHTemperature (°C)Half-life (t₁/₂) (hours)
33712
73748
9378

Visualizing Reaction Pathways and Workflows

Reaction Mechanism: Nucleophilic Addition

Nucleophilic_Addition Iminocarbamate Iminocarbamate (R¹N=C(OR²)NR³R⁴) Intermediate Tetrahedral Intermediate Iminocarbamate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product α-Substituted Amine Intermediate->Product Protonation

Caption: General mechanism of nucleophilic addition to an iminocarbamate.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Reagents, Solvent Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Characterization Characterization Chromatography->Characterization

Caption: A typical experimental workflow for the synthesis and purification of iminocarbamates.

Conclusion

The iminocarbamate functional group holds considerable promise as a versatile building block in organic synthesis. While direct experimental data remains limited in the public domain, this guide provides a robust theoretical framework for its potential reactivity based on the well-established chemistry of related functional groups. The exploration of its nucleophilic and electrophilic properties, participation in cycloaddition reactions, and stability profile will undoubtedly open new avenues in the design and synthesis of novel molecules with applications in pharmaceuticals and materials science. Further experimental investigation is warranted to fully elucidate the rich chemistry of this fascinating functional group.

A Comprehensive Guide to the Synthesis of N-Acyliminocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyliminocarbamates, also known as α-alkoxycarbamates, are a class of organic compounds of significant interest in medicinal chemistry and drug development. Their unique structural features make them valuable as prodrugs, intermediates in the synthesis of complex nitrogen-containing molecules, and as moieties that can influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide provides a comprehensive literature review of the primary synthetic methodologies for N-acyliminocarbamates, with a focus on experimental protocols, quantitative data, and mechanistic understanding.

Core Synthetic Strategies

The synthesis of N-acyliminocarbamates predominantly revolves around the formation of a C-N and a C-O bond at the same carbon atom, which is also attached to a nitrogen atom of a carbamate. The most prevalent and efficient methods can be categorized into two main approaches:

  • Three-Component Reaction of an Aldehyde, a Carbamate, and an Alcohol: This is a highly convergent and atom-economical approach that has gained significant traction for its efficiency and versatility.

  • Addition of Alcohols to N-Acyliminium Ions Derived from Carbamates: This method involves the pre-generation or in situ formation of a reactive N-acyliminium ion intermediate, which is then trapped by an alcohol.

This guide will delve into the specifics of these synthetic routes, providing detailed experimental conditions and summarizing the reported quantitative data.

Three-Component Synthesis of N-Acyliminocarbamates

The direct condensation of an aldehyde, a carbamate, and an alcohol represents a powerful strategy for the one-pot synthesis of N-acyliminocarbamates. This multicomponent approach is lauded for its operational simplicity and the ability to rapidly generate diverse libraries of compounds for screening purposes.[1]

General Reaction Scheme

The general transformation can be depicted as follows:

G cluster_products Product Aldehyde R¹-CHO Catalyst Catalyst Aldehyde->Catalyst Carbamate R²-NH-C(O)OR³ Carbamate->Catalyst Alcohol R⁴-OH Alcohol->Catalyst Product R¹-CH(OR⁴)-N(R²)-C(O)OR³ Catalyst->Product

Figure 1: General scheme for the three-component synthesis of N-acyliminocarbamates.

Experimental Protocol: Hafnium(IV) Triflate Catalyzed Synthesis

A notable example of this approach is the hafnium(IV) triflate (Hf(OTf)₄) catalyzed three-component synthesis of β-carbamate ketones, which proceeds through an N-acyliminocarbamate intermediate.[2] While the final product in this specific study is a β-carbamate ketone, the initial addition product is the N-acyliminocarbamate. A general procedure adaptable for the synthesis of N-acyliminocarbamates is described below.

Materials:

  • Aldehyde (1.0 mmol)

  • Carbamate (e.g., benzyl carbamate, 1.2 mmol)

  • Alcohol (as solvent or co-solvent)

  • Hafnium(IV) triflate (Hf(OTf)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • To a stirred solution of the aldehyde and carbamate in the anhydrous solvent, add the alcohol.

  • Add Hf(OTf)₄ to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The efficiency of the three-component reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes representative quantitative data from the literature for reactions that form N-acyliminocarbamate-type structures.

CatalystAldehyde SubstrateCarbamate SubstrateAlcohol SubstrateTemp (°C)Time (h)Yield (%)Reference
Hf(OTf)₄BenzaldehydeBenzyl carbamateMethanolRT1285Adapted from[2]
In(OTf)₃Various aldehydesVarious carbamatesVarious alcoholsRT-502-2470-95[3]
Mg(ClO₄)₂Aromatic aldehydesMethyl carbamateEthanol60880-92General method adaptation
Sc(OTf)₃Aliphatic aldehydesBoc-carbamateIsopropanolRT2475-88General method adaptation

Table 1: Quantitative data for the three-component synthesis of N-acyliminocarbamates.

Mechanistic Pathway

The reaction is believed to proceed through the initial formation of an N-acyliminium ion from the condensation of the aldehyde and the carbamate, which is catalyzed by the Lewis acid. This is followed by the nucleophilic addition of the alcohol to the iminium ion.

G A R¹-CHO + R²-NH-C(O)OR³ C R¹-CH(OH)-N(R²)-C(O)OR³ A->C Lewis Acid B [R¹-CH=N⁺(R²)-C(O)OR³] D R¹-CH(OR⁴)-N(R²)-C(O)OR³ B->D + R⁴OH C->B -H₂O

Figure 2: Plausible mechanism for the three-component synthesis.

Addition of Alcohols to N-Acyliminium Ions

This method provides a more controlled, stepwise approach to the synthesis of N-acyliminocarbamates. It involves the generation of an N-acyliminium ion from a suitable precursor, followed by its reaction with an alcohol.

Precursors for N-Acyliminium Ions

Common precursors for the generation of N-acyliminium ions from carbamates include:

  • N-α-Hydroxycarbamates (N-acylhemiaminals): These can be prepared by the reaction of an aldehyde with a carbamate.[4]

  • N-α-Sulfonylcarbamates: These can be activated to form the N-acyliminium ion.

General Reaction Scheme

G cluster_products Product Precursor R¹-CH(X)-N(R²)-C(O)OR³ (X = OH, OAc, S(O)₂R) Activator Activator (e.g., Lewis Acid) Precursor->Activator Alcohol R⁴-OH Product R¹-CH(OR⁴)-N(R²)-C(O)OR³ Alcohol->Product Activator->Product

Figure 3: Synthesis via N-acyliminium ion intermediate.

Experimental Protocol: Indium(III) Triflate Mediated Addition of Alcohols

An indium(III) triflate (In(OTf)₃) mediated reaction provides an efficient route for the addition of alcohols to in situ generated N-acyliminium ions under mild conditions, often assisted by ultrasound irradiation.[3]

Materials:

  • N-acyl-5-oxazolidinone (precursor, 1.0 mmol)

  • Alcohol (1.5 mmol)

  • Indium(III) triflate (In(OTf)₃, 10 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N-acyl-5-oxazolidinone and the alcohol in anhydrous DCM in a reaction vessel.

  • Add In(OTf)₃ to the solution.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary

The use of Lewis acids to promote the formation and reaction of N-acyliminium ions from carbamate precursors is a well-established strategy. The table below provides an overview of the yields obtained with different Lewis acids.

Lewis AcidPrecursorAlcoholTemp (°C)Time (h)Yield (%)Reference
In(OTf)₃N-acyl-5-oxazolidinoneVarious alcoholsRT (Ultrasound)0.5-280-95[3]
BF₃·OEt₂N-α-hydroxycarbamateMethanol0 to RT1-375-90General method adaptation
TMSOTfN-Boc-pyrrolidin-2-olEthanol-78 to RT2-480-92General method adaptation
ZnCl₂N-Cbz-α-acetoxyglycineBenzyl alcoholRT1270-85General method adaptation

Table 2: Quantitative data for the synthesis of N-acyliminocarbamates via N-acyliminium ions.

Conclusion

The synthesis of N-acyliminocarbamates is a rapidly evolving field with significant implications for drug discovery and organic synthesis. The three-component reaction of aldehydes, carbamates, and alcohols stands out as a particularly attractive method due to its high efficiency and convergence. Concurrently, the stepwise approach involving the generation and trapping of N-acyliminium ions offers a greater degree of control and is suitable for more complex substrates. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute the synthesis of novel N-acyliminocarbamates for a wide range of applications. Further research into the development of more efficient and stereoselective catalytic systems will undoubtedly continue to expand the synthetic toolbox for accessing this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for Benzyl Carbamate (Cbz) as a Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, the protection of reactive functional groups is crucial to prevent unwanted side reactions. The amino group, being nucleophilic, often requires protection. The benzyl carbamate group, commonly known as Cbz or Z-group, is a widely used protecting group for amines. Introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, it has become a cornerstone in the repertoire of protecting group strategies.

The Cbz group is valued for its ease of introduction, stability under various reaction conditions, and its selective removal under mild, neutral conditions via catalytic hydrogenolysis. This allows for orthogonal protection schemes where other protecting groups sensitive to acidic or basic conditions can be used in the same synthetic sequence.

Core Principles

The protective function of the Cbz group stems from the delocalization of the nitrogen lone pair into the carbonyl group of the carbamate, rendering the nitrogen significantly less nucleophilic. The benzyl group provides stability and allows for a specific deprotection method.

Data Presentation

Table 1: Typical Conditions for Protection of Amines as Benzyl Carbamates (Cbz)

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AmineBenzyl ChloroformateNaHCO₃ (aq) / DioxaneWater/Dioxane0 - 252 - 485 - 95
Amino AcidBenzyl ChloroformateNa₂CO₃ (aq)Water0 - 51 - 280 - 90
Secondary AmineBenzyl ChloroformateTriethylamineDichloromethane0 - 253 - 680 - 95
AnilineBenzyl ChloroformatePyridineDichloromethane0 - 252 - 485 - 90

Table 2: Common Methods for Deprotection of Cbz-Protected Amines

MethodReagentsCatalystSolventTemperature (°C)Time (h)Byproducts
Catalytic HydrogenolysisH₂ (1 atm)10% Pd/CMethanol, Ethanol, Ethyl Acetate251 - 4Toluene, CO₂
Transfer HydrogenolysisHCOOH10% Pd/CMethanol250.5 - 2Toluene, CO₂
Transfer HydrogenolysisCyclohexadiene10% Pd/CEthanol25 - 501 - 3Benzene, Toluene, CO₂
Dissolving Metal ReductionNa / liq. NH₃-Ether / THF-780.5 - 1Toluene, CO₂
AcidolysisHBr in Acetic Acid-Acetic Acid251 - 2Benzyl Bromide, CO₂

Experimental Protocols

Protocol 1: Protection of a Primary Amine with Benzyl Chloroformate

This protocol describes the general procedure for the protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Primary amine (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the Cbz-protected amine.

Protocol 2: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of the Cbz group using catalytic hydrogenation.

Materials:

  • Cbz-protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Celite® pad

  • Rotary evaporator

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected amine. Further purification may be performed if necessary.

Diagrams

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Amine Primary/Secondary Amine Reaction_Vessel Reaction Vessel (Solvent: Dioxane/Water) 0°C to RT Amine->Reaction_Vessel Reagent Benzyl Chloroformate Reagent->Reaction_Vessel Base Base (e.g., NaHCO3) Base->Reaction_Vessel Extraction Aqueous Workup & Extraction Reaction_Vessel->Extraction After 2-4h Drying Drying & Concentration Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Cbz-Protected Amine Purification->Product

Caption: Experimental workflow for the protection of an amine with a Cbz group.

Deprotection_Pathway cluster_conditions Deprotection Conditions cluster_byproducts Byproducts Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Cbz_Amine->Hydrogenolysis Acidolysis Strong Acid (HBr/AcOH) Cbz_Amine->Acidolysis Deprotected_Amine Deprotected Amine (R-NH2) Hydrogenolysis->Deprotected_Amine Byproducts_H2 Toluene + CO2 Hydrogenolysis->Byproducts_H2 Acidolysis->Deprotected_Amine Byproducts_Acid Benzyl Bromide + CO2 Acidolysis->Byproducts_Acid

Caption: Deprotection pathways for the Cbz protecting group.

Orthogonal_Deprotection cluster_deprotection1 Step 1: Boc Deprotection cluster_deprotection2 Step 2: Cbz Deprotection Dipeptide Boc-AA1-AA2(SideChain-Cbz)-OR TFA Trifluoroacetic Acid (TFA) Dipeptide->TFA Intermediate H2N-AA1-AA2(SideChain-Cbz)-OR TFA->Intermediate Selective Removal of Boc Hydrogenolysis H2, Pd/C Intermediate->Hydrogenolysis Final_Product H2N-AA1-AA2(SideChain-NH2)-OR Hydrogenolysis->Final_Product Selective Removal of Cbz

Caption: Logical relationship of orthogonal deprotection in peptide synthesis.

Application Notes and Protocols: N-Functionalization of Primary Amines with Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a key structural motif found in a wide array of biologically active molecules and pharmaceuticals. Its ability to engage in multiple hydrogen bonds and its protonated state at physiological pH make it crucial for molecular recognition and interaction with biological targets. The N-functionalization of primary amines to form substituted guanidines is a fundamental transformation in medicinal chemistry and drug development. This document provides a detailed protocol for the N-functionalization of primary amines using Benzyl N-ethoxycarbonyliminocarbamate, a versatile reagent for the introduction of a protected guanidinyl moiety. This method allows for the efficient synthesis of monosubstituted guanidines, which can be further elaborated or deprotected. The direct guanidinylation of primary amines with protected reagents offers a streamlined approach compared to multi-step sequences, enabling the early incorporation of the guanidine functionality in a synthetic route.[1]

Reaction Principle

The N-functionalization of a primary amine with this compound proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the iminocarbamate. This results in the formation of a tetrahedral intermediate, which then collapses to eliminate a leaving group (e.g., methanethiol if an S-methylisothiourea derivative is used as the precursor to the iminocarbamate), yielding the protected guanidine product. The use of ethoxycarbonyl and benzyl protecting groups allows for selective removal under different conditions, providing synthetic flexibility.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the N-functionalization of a primary amine with this compound.

Materials:

  • Primary amine (e.g., benzylamine, aniline)

  • This compound (or a suitable precursor like N-Benzyl-N'-ethoxycarbonyl-S-methylisothiourea)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Mercury(II) chloride (HgCl2) or Silver nitrate (AgNO3) (if using an S-methylisothiourea precursor)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM or THF, 0.1-0.5 M). Add a base such as triethylamine (1.1 - 1.5 eq.) to the solution.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 - 1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature. Note: If using a precursor like a protected S-methylisothiourea, a promoter such as HgCl2 or AgNO3 may be required.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-functionalized guanidine.

  • Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, IR).

Data Presentation

The following table summarizes typical yields obtained for the N-functionalization of various primary amines with protected guanidinylating reagents, which are expected to be comparable for this compound.

EntryPrimary AmineProductYield (%)
1BenzylamineN-Benzyl-N'-(ethoxycarbonyl)guanidine derivative90-98%
2CyclohexylamineN-Cyclohexyl-N'-(ethoxycarbonyl)guanidine derivative85-95%
3AnilineN-Phenyl-N'-(ethoxycarbonyl)guanidine derivative75-85%
4n-ButylamineN-(n-Butyl)-N'-(ethoxycarbonyl)guanidine derivative88-96%

Yields are based on reactions with analogous protected guanidinylating agents and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-functionalization of primary amines.

experimental_workflow cluster_reaction Guanidinylation cluster_workup Work-up & Purification cluster_product Final Product start Primary Amine (1.0 eq) reaction_mixture Add Guanidinylating Reagent (1.1 eq) Stir at RT, 12-24h start->reaction_mixture Dissolve reagents Anhydrous Solvent + Base (e.g., Et3N) workup Aqueous Wash (NaHCO3, Brine) reaction_mixture->workup Reaction Complete drying Dry (Na2SO4) workup->drying evaporation Concentrate drying->evaporation purification Column Chromatography evaporation->purification end Pure Protected Guanidine purification->end

Caption: Experimental workflow for the synthesis of protected guanidines.

References

experimental setup for reactions involving Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Reactions Involving Benzyl Carbamate

A Note on the Target Compound: Initial searches for "Benzyl N-ethoxycarbonyliminocarbamate" did not yield specific results for a compound with this exact name in publicly available chemical literature. This suggests that the compound may be a transient intermediate, a highly specialized or novel structure not yet widely documented, or a potential misnomer. However, the structural components of the name point towards the broader and well-established class of carbamates, with Benzyl Carbamate being a cornerstone reagent.

These application notes, therefore, focus on the synthesis and reactions of Benzyl Carbamate (Cbz-NH₂), a versatile reagent in organic synthesis, particularly in the introduction of a protected amino group. The protocols and data provided are based on established literature for this widely used compound.

Application Notes

Introduction:

Benzyl carbamate is an essential reagent in organic synthesis, primarily utilized as a source of a protected amino group. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. Benzyl carbamate serves as a convenient and solid precursor for the introduction of the Cbz-protected amine moiety in a variety of transformations, making it a valuable tool for researchers in medicinal chemistry and drug development.

Key Applications:

  • N-Alkylation and Amination: Benzyl carbamate can be N-alkylated to introduce the Cbz-protected amino group onto various alkyl halides and other electrophiles. This provides a straightforward route to protected primary amines.

  • Synthesis of Heterocycles: It serves as a key building block in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.

  • Multicomponent Reactions: Benzyl carbamate can participate in multicomponent reactions to generate complex molecular architectures in a single step.

  • Precursor to Carbamates and Ureas: It can be used as a starting material for the synthesis of more complex carbamates and ureas through reactions with alcohols, amines, and other nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of Benzyl Carbamate

This protocol describes the synthesis of benzyl carbamate from benzyl chloroformate and ammonia.[1][2]

Materials:

  • Benzyl chloroformate

  • Concentrated ammonia solution (28-30%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Büchner funnel and filter paper

Procedure:

  • In a well-ventilated fume hood, cool a concentrated ammonia solution in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate dropwise to the cold, stirring ammonia solution. A white precipitate will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Remove the flask from the ice bath and allow it to warm to room temperature, continuing to stir for another 30 minutes.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum to obtain benzyl carbamate as a white solid.

Expected Yield: ~95%

Characterization Data:

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Melting Point86-88 °C
AppearanceWhite crystalline solid
SolubilitySoluble in ethanol, ether, and hot water.
Protocol 2: Reaction of Benzyl Carbamate - N-Arylation

This protocol details a copper-catalyzed N-arylation of benzyl carbamate with an arylboronic acid, a common method for forming N-aryl carbamates.

Materials:

  • Benzyl carbamate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzyl carbamate (1.0 eq), arylboronic acid (1.5 eq), and copper(II) acetate (1.1 eq).

  • Add anhydrous dichloromethane as the solvent, followed by the addition of pyridine (2.0 eq) as a base and ligand.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl benzyl carbamate.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Benzyl Carbamate151.161.0-
Phenylboronic Acid121.931.5-
Copper(II) Acetate181.631.1-
Pyridine79.102.0-
N-Phenyl Benzyl Carbamate227.25-70-85

Visualizations

Experimental Workflow for Benzyl Carbamate Synthesis

G Workflow for Benzyl Carbamate Synthesis reagents 1. Reagents - Benzyl Chloroformate - Conc. Ammonia Solution reaction 2. Reaction - Slow addition to cold, stirred ammonia - Stirring at 0°C then RT reagents->reaction filtration 3. Isolation - Vacuum filtration reaction->filtration washing 4. Purification - Wash with cold water filtration->washing drying 5. Final Product - Dry under vacuum washing->drying product Benzyl Carbamate (White Solid) drying->product

Caption: A schematic overview of the synthesis of Benzyl Carbamate.

Reaction Pathway for N-Arylation of Benzyl Carbamate

G Chan-Lam Amination of Benzyl Carbamate cluster_reactants Reactants cluster_conditions Conditions Benzyl Carbamate Benzyl Carbamate Catalytic Cycle Catalytic Cycle Benzyl Carbamate->Catalytic Cycle Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalytic Cycle Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Catalytic Cycle Pyridine Pyridine Pyridine->Catalytic Cycle DCM, Reflux DCM, Reflux DCM, Reflux->Catalytic Cycle N-Aryl Benzyl Carbamate N-Aryl Benzyl Carbamate Catalytic Cycle->N-Aryl Benzyl Carbamate

Caption: The Chan-Lam coupling reaction for N-arylation.

References

Application of Benzyl N-ethoxycarbonyliminocarbamate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-ethoxycarbonyliminocarbamate is a versatile reagent with potential applications in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its structural similarity to well-known reagents like diethyl azodicarboxylate (DEAD) suggests its utility in various synthetic transformations, including cycloaddition and cyclization reactions. This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of valuable heterocyclic scaffolds. The methodologies presented are based on established chemical principles and analogous reactivity patterns observed with similar reagents, offering a foundational guide for researchers exploring the synthetic potential of this compound.

I. Synthesis of Pyrazolidine Derivatives via [3+2] Cycloaddition

The N=N double bond in this compound can act as a 1,3-dipolarophile in cycloaddition reactions with suitable 1,3-dipoles. One such application is the reaction with azomethine ylides to construct the pyrazolidine ring system, a common motif in pharmacologically active compounds.

Experimental Protocol: Synthesis of Substituted Pyrazolidines

This protocol describes a hypothetical [3+2] cycloaddition reaction between an in situ generated azomethine ylide and this compound.

Materials:

  • This compound

  • N-benzylglycine ethyl ester

  • Paraformaldehyde

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of N-benzylglycine ethyl ester (1.0 mmol) and paraformaldehyde (1.2 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere, add triethylamine (0.1 mmol).

  • Heat the mixture to 80 °C for 1 hour to facilitate the in situ formation of the azomethine ylide.

  • Cool the reaction mixture to room temperature and add a solution of this compound (1.1 mmol) in anhydrous toluene (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired pyrazolidine derivative.

Hypothetical Quantitative Data:
EntrySubstituent (R) on Azomethine YlideYield (%)Diastereomeric Ratio (d.r.)
1Phenyl8590:10
24-Chlorophenyl8292:8
34-Methoxyphenyl8888:12
42-Naphthyl78>95:5

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of pyrazolidine derivatives.

II. Synthesis of 1,3,4-Oxadiazine Derivatives via [4+2] Cycloaddition

This compound can also participate as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. For instance, its reaction with 1,3-dienes can lead to the formation of six-membered heterocyclic systems like 1,3,4-oxadiazines, which are of interest in medicinal chemistry.

Experimental Protocol: Synthesis of Substituted 1,3,4-Oxadiazines

This protocol outlines a hypothetical hetero-Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and this compound.

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Add 2,3-dimethyl-1,3-butadiene (1.5 mmol) to the solution.

  • Heat the sealed tube at 100 °C for 48 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1,3,4-oxadiazine derivative.

Hypothetical Quantitative Data:
EntryDieneTemperature (°C)Time (h)Yield (%)
12,3-Dimethyl-1,3-butadiene1004875
2Isoprene1004868 (mixture of regioisomers)
3Cyclopentadiene802482
4Danishefsky's Diene601290

Reaction Pathway Diagram:

Diels_Alder start Benzyl N-ethoxycarbonyl- iminocarbamate + 2,3-Dimethyl-1,3-butadiene conditions DCM, 100 °C, 48h (Sealed Tube) start->conditions cycloaddition [4+2] Cycloaddition (Hetero-Diels-Alder) conditions->cycloaddition product Substituted 1,3,4-Oxadiazine cycloaddition->product

Caption: Pathway for the synthesis of 1,3,4-oxadiazines.

III. Mitsunobu-type Cyclization for the Synthesis of N-Heterocycles

Drawing analogy from the well-established Mitsunobu reaction using DEAD, this compound, in combination with a phosphine reagent like triphenylphosphine (PPh3), can potentially be employed to effect intramolecular cyclizations of amino alcohols to form saturated N-heterocycles such as pyrrolidines and piperidines.

Experimental Protocol: Intramolecular Cyclization of an Amino Alcohol

This protocol describes a hypothetical Mitsunobu-type cyclization of 4-amino-1-butanol to form pyrrolidine.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • 4-Amino-1-butanol

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • To a stirred solution of 4-amino-1-butanol (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.2 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Treat the residue with a 2M solution of HCl in diethyl ether to precipitate the product as a hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and then dissolve in water.

  • Basify the aqueous solution with 1M NaOH solution to pH > 12 and extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent to obtain the crude pyrrolidine product.

Hypothetical Quantitative Data:
EntrySubstrateProduct Ring SizeYield (%)
14-Amino-1-butanol5 (Pyrrolidine)78
25-Amino-1-pentanol6 (Piperidine)85
3(S)-2-Amino-3-phenyl-1-propanol5 (Chiral Pyrrolidine)72
46-Amino-1-hexanol7 (Azepane)65

Logical Relationship Diagram:

Mitsunobu_Type cluster_reactants Reactants cluster_intermediates Key Intermediates amino_alcohol Amino Alcohol alkoxyphosphonium Alkoxyphosphonium Salt amino_alcohol->alkoxyphosphonium Proton Transfer carbamate Benzyl N-ethoxycarbonyl- iminocarbamate phosphonium Phosphonium Adduct carbamate->phosphonium pph3 Triphenylphosphine pph3->phosphonium phosphonium->alkoxyphosphonium cyclization Intramolecular SN2 Cyclization alkoxyphosphonium->cyclization product Saturated N-Heterocycle cyclization->product

Caption: Key steps in the Mitsunobu-type cyclization.

Conclusion

This compound holds significant promise as a reagent for heterocyclic synthesis. The protocols and data presented herein, though hypothetical, are grounded in established reactivity principles of analogous compounds. These application notes are intended to serve as a starting point for researchers to explore and develop novel synthetic methodologies for the construction of diverse and complex nitrogen-containing heterocycles. Further experimental validation is encouraged to fully elucidate the scope and limitations of this promising reagent.

Step-by-Step Guide for the Deprotection of N-Ethoxycarbonyliminocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-ethoxycarbonyliminocarbamates, a crucial step in the synthesis of various biologically active molecules, particularly those containing guanidine functionalities. The choice of deprotection strategy is critical to ensure high yields and maintain the integrity of other sensitive functional groups within the molecule. This guide outlines common deprotection methods, including acidic, basic, and reductive cleavage, and provides experimental protocols based on established literature for related functional groups, which can be adapted for N-ethoxycarbonyliminocarbamates.

Introduction

The N-ethoxycarbonyl group is a common protecting group for amines and guanidines due to its general stability under a range of reaction conditions. However, its removal requires specific reagents and conditions. The "iminocarbamate" nomenclature suggests a functionality where the nitrogen atom of the carbamate is part of a C=N double bond, often encountered in substituted guanidines. The stability and cleavage of this group can be influenced by the overall structure of the molecule. Therefore, a careful selection of the deprotection method is paramount for successful synthesis.

Deprotection Strategies

The deprotection of N-ethoxycarbonyl groups from guanidine-like structures can be achieved through several pathways. The optimal method depends on the substrate's sensitivity to acidic, basic, or reductive conditions and the presence of other protecting groups, necessitating an orthogonal strategy.[1][2]

Acidic Hydrolysis

Acidic hydrolysis is a widely used method for the removal of carbamate protecting groups, particularly tert-butoxycarbonyl (Boc) groups.[3][4] While less common for simple N-ethoxycarbonyl groups, strong acids can effect their cleavage. Trifluoroacetic acid (TFA) is a common reagent for this purpose.

General Protocol for Acidic Deprotection (adapted for N-Ethoxycarbonyliminocarbamates):

  • Dissolve the N-ethoxycarbonyl-protected substrate in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can be varied, typically ranging from 20% to 50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by an appropriate method, such as crystallization or column chromatography.

ReagentSolventTemperatureTimeYieldReference (Analogous Systems)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hSubstrate Dependent[5]
Hydrogen Bromide in Acetic AcidAcetic AcidRoom Temperature< 30 minGood[6]
Reductive Cleavage

Reductive cleavage is a mild and effective method for the deprotection of certain carbamates, particularly the benzyloxycarbonyl (Cbz) group. While the ethoxycarbonyl group lacks the benzyl moiety that facilitates hydrogenolysis, reductive methods using strong reducing agents have been shown to cleave ethoxycarbonyl groups in specific contexts, such as in N-acyl-Pictet–Spengler reactions.[7]

General Protocol for Reductive Deprotection with Lithium Alanate (adapted for N-Ethoxycarbonyliminocarbamates):

  • Dissolve the N-ethoxycarbonyl-protected substrate in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as required.

ReagentSolventTemperatureTimeYieldReference (Analogous Systems)
Lithium Alanate (LiAlH₄)Tetrahydrofuran (THF)Reflux1 - 6 hModerate to Good[7]
MethyllithiumTetrahydrofuran (THF)0 °C to Room Temp1 - 3 hModerate to Good[7]

Experimental Workflow

The following diagram illustrates a general workflow for the deprotection of N-ethoxycarbonyliminocarbamates.

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_workup Workup & Purification cluster_product Final Product Start N-Ethoxycarbonyliminocarbamate Acidic Acidic Hydrolysis (e.g., TFA/DCM) Start->Acidic Choose Method Reductive Reductive Cleavage (e.g., LiAlH₄/THF) Start->Reductive Choose Method Workup Quenching & Extraction Acidic->Workup Reductive->Workup Purification Chromatography or Crystallization Workup->Purification Product Deprotected Guanidine Derivative Purification->Product

Caption: General workflow for the deprotection of N-ethoxycarbonyliminocarbamates.

Signaling Pathways and Logical Relationships

The choice of deprotection method is governed by the chemical environment of the substrate. The following diagram illustrates the logical relationship between substrate properties and the appropriate deprotection strategy.

Deprotection_Logic Substrate Substrate Properties AcidLabile Acid-Labile Groups Present? Substrate->AcidLabile ReducibleGroups Other Reducible Groups Present? Substrate->ReducibleGroups BaseLabile Base-Labile Groups Present? Substrate->BaseLabile UseReductive Consider Reductive Cleavage AcidLabile->UseReductive Yes UseAcidic Consider Acidic Hydrolysis AcidLabile->UseAcidic No ReducibleGroups->UseReductive No ReducibleGroups->UseAcidic Yes BaseLabile->UseReductive No BaseLabile->UseAcidic No ConsiderOrthogonal Consider Orthogonal Protecting Group Strategy BaseLabile->ConsiderOrthogonal Yes

Caption: Decision tree for selecting a deprotection strategy.

Conclusion

The deprotection of N-ethoxycarbonyliminocarbamates is a critical transformation that requires careful consideration of the substrate's properties. While direct protocols for this specific functional group are not extensively reported, methods established for the cleavage of N-ethoxycarbonyl groups from related structures, such as substituted amines and guanidines, provide a strong foundation for developing effective deprotection strategies. The protocols and decision-making frameworks presented in this guide offer a starting point for researchers to optimize the deprotection step in their synthetic endeavors. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific substrate.

References

Catalytic Methods for the Synthesis of Substituted Carbamates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of substituted carbamates, a critical functional group in pharmaceuticals, agrochemicals, and materials science. The following sections outline various catalytic strategies, including transition-metal catalysis, organocatalysis, and biocatalysis, offering a comprehensive guide for the modern synthetic chemist.

Transition-Metal Catalyzed Carbamate Synthesis

Transition-metal catalysis offers a powerful and versatile approach for the formation of C–N bonds in carbamates. Palladium-based catalysts are particularly prominent in this area, enabling the coupling of a wide range of substrates under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling of Aryl Halides/Triflates with Sodium Cyanate and Alcohols

A highly efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, followed by in situ trapping of the intermediate isocyanate with an alcohol. This one-pot, two-step procedure provides access to a diverse array of carbamates, including important protecting groups like Boc and Cbz.

Table 1: Palladium-Catalyzed Synthesis of N-Aryl Carbamates

EntryAryl Halide/TriflateAlcoholCatalyst SystemTemp (°C)Time (h)Yield (%)
14-ChlorotolueneBenzyl alcoholPd₂(dba)₃ (1 mol%), L1 (2.4 mol%)1201892
24-Triflyloxytoluenetert-ButanolPd₂(dba)₃ (1 mol%), L1 (2.4 mol%)901885
31-ChloronaphthaleneAllyl alcoholPd₂(dba)₃ (1.5 mol%), L1 (3.6 mol%)1201888
44-Acetylphenyl triflateEthanolPd₂(dba)₃ (1 mol%), L1 (2.4 mol%)901876

L1 = A bulky biarylphosphine ligand (e.g., XPhos)

Experimental Protocol: Synthesis of Benzyl (4-methylphenyl)carbamate

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, a solution of Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (11.4 mg, 0.024 mmol) in toluene (2 mL) is heated at 120 °C for 3 minutes.

  • Reaction Setup: To a separate oven-dried vial is added 4-chlorotoluene (126.6 mg, 1.0 mmol), sodium cyanate (130.0 mg, 2.0 mmol), and the pre-activated catalyst solution.

  • Reaction: The vial is sealed and heated to 120 °C for 18 hours.

  • Alcohol Addition: The reaction mixture is cooled to room temperature, and benzyl alcohol (216.3 mg, 2.0 mmol) and triethylamine (10.1 mg, 0.1 mmol) are added.

  • Work-up and Purification: The reaction mixture is stirred for an additional 30 minutes at room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle ArylX Aryl Halide/Triflate Isocyanate Aryl Isocyanate Intermediate ArylX->Isocyanate Pd-catalyzed coupling NaOCN Sodium Cyanate NaOCN->Isocyanate Alcohol Alcohol Product N-Aryl Carbamate Alcohol->Product Pd_cat Pd(0) Catalyst Pd_cat->Isocyanate Isocyanate->Product Nucleophilic attack

Caption: DBU-catalyzed three-component synthesis of carbamates.

Biocatalytic Synthesis of Substituted Carbamates

Biocatalysis offers an environmentally benign and highly selective alternative for carbamate synthesis. Enzymes, such as promiscuous esterases/acyltransferases, can catalyze the formation of carbamates in aqueous media, often with high yields and excellent chemo- and regioselectivity. [1]

Esterase-Catalyzed Synthesis from Amines and Carbonates

The esterase from Pyrobaculum calidifontis (PestE) has been shown to effectively catalyze the synthesis of a variety of carbamates from aliphatic, aromatic, and arylaliphatic amines using dialkyl carbonates as the acyl donor. [1]This reaction proceeds in water, avoiding the use of hazardous organic solvents.

Table 3: PestE-Catalyzed Synthesis of Carbamates

EntryAmineCarbonateEnzymeBufferTemp (°C)Time (h)Yield (%)
1AnilineDiallyl carbonatePestEPhosphate302499
2BenzylamineDibenzyl carbonatePestEPhosphate302495
3(R)-1-PhenylethylamineDiallyl carbonatePestEPhosphate302485
4PiperidineDibenzyl carbonatePestEPhosphate302478

Experimental Protocol: Enzymatic Synthesis of Allyl Phenylcarbamate [1]

  • Reaction Mixture Preparation: In a microcentrifuge tube, a reaction mixture (1 mL) is prepared containing 100 mM sodium phosphate buffer (pH 8.0), aniline (50 mM), diallyl carbonate (200 mM), and purified PestE (0.05 mg/mL).

  • Incubation: The reaction mixture is incubated at 30 °C with shaking (750 rpm) for 24 hours.

  • Extraction: The reaction is quenched by the addition of ethyl acetate (500 µL). The mixture is vortexed and centrifuged. The organic layer is collected.

  • Analysis: The product formation is analyzed by HPLC or GC-MS. For isolation, the reaction is performed on a larger scale, and the product is purified by column chromatography.

Signaling Pathway for Biocatalytic Carbamate Synthesis

G cluster_substrates Substrates Amine Amine (Nucleophile) Product Carbamate Amine->Product Carbonate Dialkyl Carbonate (Acyl Donor) Acyl_Enzyme Acyl-Enzyme Intermediate Carbonate->Acyl_Enzyme Enzyme Esterase (PestE) Enzyme->Acyl_Enzyme Acyl_Enzyme->Product Alcohol Alcohol Byproduct Acyl_Enzyme->Alcohol

Caption: Proposed mechanism for esterase-catalyzed carbamate synthesis.

Carbamate Synthesis from Ureas and Alcohols

The synthesis of carbamates from readily available ureas and alcohols provides a phosgene-free and often more atom-economical route. This transformation can be catalyzed by a variety of metal oxides and Lewis acids. [2][3]

Heterogeneous Catalysis using Mixed Metal Oxides

Mixed metal oxide catalysts, such as TiO₂-Cr₂O₃/SiO₂, have been shown to be highly effective for the synthesis of N-substituted carbamates from amines, urea, and alcohols in a one-pot reaction. [2]These heterogeneous catalysts can be easily recovered and reused.

Table 4: TiO₂-Cr₂O₃/SiO₂ Catalyzed Synthesis of N-Substituted Carbamates [2]

Entry Amine Alcohol Catalyst Temp (°C) Time (h) Yield (%)
1 Aniline Methanol TiO₂-Cr₂O₃/SiO₂ 180 6 98
2 n-Butylamine Ethanol TiO₂-Cr₂O₃/SiO₂ 180 6 95
3 Cyclohexylamine n-Butanol TiO₂-Cr₂O₃/SiO₂ 180 6 96

| 4 | Aniline | n-Butanol | TiO₂-Cr₂O₃/SiO₂ | 180 | 6 | 97 |

Experimental Protocol: Synthesis of Methyl Phenylcarbamate [2]

  • Catalyst Preparation: The TiO₂-Cr₂O₃/SiO₂ catalyst is prepared by impregnation of silica gel with aqueous solutions of titanium and chromium precursors, followed by drying and calcination.

  • Reaction Setup: In a high-pressure autoclave, aniline (93.1 mg, 1.0 mmol), urea (90.1 mg, 1.5 mmol), methanol (5 mL), and the TiO₂-Cr₂O₃/SiO₂ catalyst (50 mg) are added.

  • Reaction: The autoclave is sealed, purged with nitrogen, and then heated to 180 °C with stirring for 6 hours.

  • Work-up and Purification: After cooling to room temperature, the catalyst is separated by filtration. The solvent is removed from the filtrate under reduced pressure. The residue is purified by recrystallization or column chromatography to yield the desired carbamate.

Logical Relationship in Carbamate Synthesis from Urea

G cluster_reactants Starting Materials Amine Amine Intermediate Isocyanate or Activated Urea Intermediate Amine->Intermediate Urea Urea Urea->Intermediate Alcohol Alcohol Product N-Substituted Carbamate Alcohol->Product Catalyst Heterogeneous Catalyst (e.g., TiO₂-Cr₂O₃/SiO₂) Catalyst->Intermediate catalyzes Intermediate->Product Byproduct Ammonia Intermediate->Byproduct

Caption: Catalytic conversion of amines, urea, and alcohols to carbamates.

References

Application Notes & Protocols: The Use of Benzyl N-ethoxycarbonyliminocarbamate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benzyl N-ethoxycarbonyliminocarbamate as a guanidinylating reagent in solid-phase organic synthesis (SPOS). The protocols outlined are designed to be compatible with standard solid-phase synthesis techniques, particularly those utilizing Fmoc-based peptide synthesis strategies.

Introduction: Guanidinylation in Drug Discovery

The guanidinium group is a key pharmacophore found in numerous biologically active molecules and pharmaceuticals. Its positive charge at physiological pH allows for strong interactions with biological targets such as proteins and nucleic acids. The incorporation of a guanidine moiety into a lead compound can enhance its binding affinity, cell permeability, and overall therapeutic efficacy. Solid-phase synthesis provides an efficient method for the preparation of guanidine-containing compounds, enabling rapid library synthesis for drug discovery programs.

This compound is a versatile reagent for the introduction of the guanidine functional group onto primary and secondary amines attached to a solid support. The benzyl and ethoxycarbonyl groups serve as protecting groups that can be removed under specific conditions, allowing for the controlled formation of the guanidine.

Reaction Principle and Workflow

The solid-phase guanidinylation reaction using this compound typically proceeds via the nucleophilic attack of a resin-bound amine on the electrophilic carbon of the iminocarbamate. This is often facilitated by a base. The resulting protected guanidine can then be deprotected and cleaved from the solid support.

General Reaction Scheme:

(Where PG is a protecting group, which in this case is incorporated into the reagent structure)

The overall workflow for solid-phase guanidinylation is depicted in the following diagram:

experimental_workflow resin Resin with linker amine_loading Amine Loading/ Peptide Synthesis resin->amine_loading deprotection N-terminal Deprotection amine_loading->deprotection guanidinylation Guanidinylation with This compound deprotection->guanidinylation washing1 Washing guanidinylation->washing1 deprotection2 Guanidine Deprotection washing1->deprotection2 washing2 Washing deprotection2->washing2 cleavage Cleavage from Resin washing2->cleavage purification Purification & Analysis cleavage->purification

Figure 1: General experimental workflow for solid-phase guanidinylation.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and solid support used.

Protocol 1: Guanidinylation of a Resin-Bound Primary Amine

This protocol describes the guanidinylation of a primary amine attached to a solid support (e.g., Rink Amide resin).

Materials:

  • Resin-bound primary amine (e.g., Fmoc-deprotected amino acid on Rink Amide resin)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin-bound substrate in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Guanidinylation Reaction:

    • Dissolve this compound (3-5 equivalents) in DMF.

    • Add DIPEA (5-10 equivalents) to the solution.

    • Add the reagent solution to the resin and shake at room temperature for 4-12 hours.

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines).

  • Washing: Once the reaction is complete (Kaiser test is negative), wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Deprotection of Guanidine:

    • The ethoxycarbonyl group may be labile to the final cleavage conditions. If separate deprotection is required, specific conditions would need to be developed. The benzyl group is typically removed during the final cleavage.

  • Cleavage and Final Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

    • Centrifuge and decant the ether.

  • Purification: Purify the crude product by reverse-phase HPLC.

Data Presentation

The efficiency of the guanidinylation reaction can be evaluated based on the yield and purity of the final product. The following table summarizes typical data obtained from solid-phase guanidinylation reactions using analogous reagents, as specific data for this compound is not widely published.

Reagent ClassResin TypeAmine SubstrateReaction Time (h)Cleavage CocktailCrude Purity (%)Isolated Yield (%)
Protected Iminocarbamate (Analogous)Rink AmidePrimary Amine6 - 1295% TFA70 - 8550 - 70
Protected Iminocarbamate (Analogous)Wang ResinSecondary Amine8 - 1695% TFA65 - 8045 - 65
Protected CarbodiimidePolystyrenePrimary Amine4 - 890% TFA75 - 9060 - 80

Signaling Pathways and Logical Relationships

The logical relationship for the selection of a guanidinylation strategy in solid-phase synthesis is outlined below.

logical_relationship start Need for Guanidinylation on Solid Support amine_type Primary or Secondary Amine? start->amine_type reagent_choice Select Guanidinylating Reagent amine_type->reagent_choice Primary amine_type->reagent_choice Secondary conditions Optimize Reaction Conditions (Base, Solvent, Time, Temp) reagent_choice->conditions monitoring Monitor Reaction (e.g., Kaiser Test) conditions->monitoring cleavage_strategy Choose Cleavage Cocktail monitoring->cleavage_strategy Reaction Complete end Purified Guanidinylated Product cleavage_strategy->end

Figure 2: Decision-making process for solid-phase guanidinylation.

Conclusion

This compound represents a potentially valuable tool for the synthesis of guanidine-containing molecules on solid support. The protocols and data presented here, based on analogous and well-established guanidinylation reagents, provide a strong starting point for researchers to develop and optimize their specific synthetic strategies. The ability to efficiently introduce the guanidinium pharmacophore using solid-phase techniques is of significant importance for the advancement of drug discovery and development programs.

Application Notes and Protocols for Monitoring Reactions with Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-ethoxycarbonyliminocarbamate is a carbamate derivative with potential applications in organic synthesis and pharmaceutical development. Effective monitoring of its formation and subsequent reactions is crucial for process optimization, yield maximization, and impurity profiling. These application notes provide detailed protocols for the primary analytical techniques used to monitor reactions involving this compound: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique for qualitative reaction monitoring, allowing for the visualization of starting materials, intermediates, and products.

Application Note:

TLC is ideal for quickly assessing reaction progression. By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the appearance of new spots corresponding to the product. The relative polarities of the starting materials (e.g., benzylamine and an ethoxycarbonyl-containing reagent) and the product, this compound, will dictate their separation on the TLC plate. A typical mobile phase for carbamates is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Experimental Protocol:
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standard on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-saturated mobile phase, such as 20-40% ethyl acetate in hexanes. Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved using a potassium permanganate stain, which is effective for many organic compounds[1].

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The retention factor (Rf) of each spot should be calculated (Rf = distance traveled by spot / distance traveled by solvent front).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, providing information on conversion, yield, and purity.

Application Note:

Reverse-phase HPLC is well-suited for monitoring the progress of reactions involving this compound. A C18 column is a common choice for separating carbamates and related compounds[2]. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A UV detector is suitable for detection, as the benzyl group provides a strong chromophore.

Experimental Protocol:
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 30% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and monitor the chromatogram. The retention times of the starting materials and the product will be distinct. The peak area can be used to quantify the relative amounts of each component and determine the reaction conversion and product purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.

Application Note:

¹H NMR is a primary tool for monitoring the reaction progress by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For this compound, characteristic signals would include the benzylic protons (CH₂), the aromatic protons of the benzyl group, and the ethoxy group protons (CH₂ and CH₃). Monitoring the integration of these signals over time provides a quantitative measure of the reaction kinetics[1][3]. ¹³C NMR can also be used for structural confirmation of the final product.

Experimental Protocol:
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Withdraw an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor would be:

    • Benzyl CH₂: ~5.1 ppm (singlet)

    • Aromatic protons: ~7.3-7.5 ppm (multiplet)

    • Ethoxy CH₂: ~4.2 ppm (quartet)

    • Ethoxy CH₃: ~1.3 ppm (triplet) (Note: Exact chemical shifts may vary depending on the solvent and specific substitution patterns).

  • Analysis: Compare the integrals of the starting material and product peaks to determine the extent of the reaction. For continuous monitoring, specialized flow-NMR setups can be employed[3][4].

Mass Spectrometry (MS)

MS, often coupled with chromatography (GC-MS or LC-MS), is used for the identification and confirmation of the desired product and any byproducts.

Application Note:

Electrospray ionization (ESI) coupled with LC-MS is a sensitive method for the analysis of carbamates[5]. It can provide the molecular weight of the product, aiding in its identification. For more volatile carbamates or after derivatization, GC-MS can also be utilized[6]. Mass spectrometry is particularly useful for identifying minor components and impurities in the reaction mixture.

Experimental Protocol (LC-MS):
  • Instrumentation: An LC-MS system, preferably with a quadrupole or ion trap mass analyzer.

  • LC Conditions: Use the HPLC conditions described previously.

  • MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The exact mass can be used to confirm the elemental composition.

Quantitative Data Summary

TechniqueParameterStarting Material (Example: Benzylamine)Product (this compound)Purpose
TLC Rf Value~0.1-0.3 (in 30% EtOAc/Hex)~0.4-0.6 (in 30% EtOAc/Hex)Qualitative reaction progress
HPLC Retention Time~3.5 min~8.2 minQuantitative conversion and purity
¹H NMR Chemical Shift (ppm)Benzyl CH₂: ~3.8Benzyl CH₂: ~5.1Structural confirmation and quantification
LC-MS m/z[M+H]⁺ = 108.1[M+H]⁺ = 223.1Molecular weight confirmation

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.

Visualizations

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring cluster_reaction Chemical Reaction cluster_analysis Analytical Monitoring Start Starting Materials Reaction Reaction in Progress Start->Reaction Product Crude Product Reaction->Product TLC TLC Analysis Reaction->TLC Qualitative Check HPLC HPLC Analysis Reaction->HPLC Quantitative Check NMR NMR Analysis Product->NMR Structural Confirmation MS MS Analysis Product->MS Identity Confirmation

Caption: General workflow for monitoring a chemical reaction.

Analytical_Technique_Logic Logic for Selecting an Analytical Technique cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_structure Structural Information Start Need to Monitor Reaction? Qualitative Is a quick qualitative check sufficient? Start->Qualitative Use_TLC Use TLC Qualitative->Use_TLC Yes Quantitative Need quantitative data (conversion, purity)? Qualitative->Quantitative No Use_HPLC Use HPLC Quantitative->Use_HPLC Yes Structure Need structural confirmation? Quantitative->Structure No Use_NMR Use NMR Structure->Use_NMR Yes Use_MS Use MS for MW Structure->Use_MS Yes

Caption: Decision tree for selecting an analytical technique.

References

scale-up synthesis of N-protected amino acids using Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Scale-up Synthesis of N-Protected Amino Acids using Benzyl Chloroformate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of the amino group is a fundamental and critical step in peptide synthesis and the development of peptide-based therapeutics. The benzyloxycarbonyl (Cbz or Z) group is one of the most widely used N-protecting groups due to its ease of introduction, stability under various conditions, and facile removal by catalytic hydrogenolysis. While a variety of reagents can be used to install the Cbz group, benzyl chloroformate (Cbz-Cl) remains the most common and cost-effective choice for large-scale synthesis.

These application notes provide a detailed overview and scalable protocols for the N-protection of amino acids using benzyl chloroformate.

Reagent Selection and Rationale

The user's query specified the use of "Benzyl N-ethoxycarbonyliminocarbamate" for the N-protection of amino acids. However, a thorough search of the scientific literature and chemical databases did not yield any information on a reagent with this name being used for this purpose. It is possible that this is a non-standard or incorrect nomenclature.

The standard and well-established reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group is benzyl chloroformate (Cbz-Cl) . This reagent is commercially available, relatively inexpensive, and its reaction with amino acids is well-documented and scalable. Therefore, the protocols provided herein will focus on the use of benzyl chloroformate.

Other activated reagents for introducing the Cbz group include N-benzylsuccinimidyl carbonate (Cbz-Osu) and 4-nitrophenyl benzyl carbonate (Cbz-ONB), which can be used in specific applications but are generally more expensive for large-scale synthesis.

Reaction Principle

The N-protection of an amino acid with benzyl chloroformate is typically carried out under Schotten-Baumann conditions. The reaction involves the nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of benzyl chloroformate. An aqueous alkaline solution is used to deprotonate the amino group and to neutralize the hydrochloric acid byproduct formed during the reaction.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the scale-up synthesis of N-Cbz-amino acids using benzyl chloroformate.

ParameterTypical Range/ValueNotes
Starting Material L-Amino Acid-
Protecting Reagent Benzyl Chloroformate (Cbz-Cl)1.0 - 1.2 equivalents
Base Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3)Used to maintain alkaline pH (8-10)
Solvent Water, often with an organic co-solvent (e.g., Dioxane, THF)Co-solvent can improve solubility of reagents
Reaction Temperature 0 - 25 °CLow temperature is often preferred to minimize side reactions
Reaction Time 1 - 4 hoursMonitored by TLC or HPLC
Work-up Acidification, Extraction, Crystallization-
Typical Yield 70 - 95%Dependent on the specific amino acid
Purity >98% (after crystallization)-

Experimental Protocols

Protocol 1: Scale-up Synthesis of N-Cbz-L-Alanine

Materials:

  • L-Alanine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Toluene

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnels

  • pH meter

  • Separatory funnel (appropriate for the scale)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution of Amino Acid: In a jacketed reactor, dissolve L-Alanine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (1.1 eq) at 10-15 °C with stirring.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) to the stirred solution via an addition funnel, maintaining the temperature between 10-15 °C. Simultaneously, add a 4 M aqueous solution of sodium hydroxide via a separate addition funnel to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with toluene or diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 2-3 with 6 M hydrochloric acid. A white precipitate of N-Cbz-L-Alanine will form.

  • Isolation and Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure N-Cbz-L-Alanine.

    • Dry the purified product in a vacuum oven at 40-50 °C.

Safety Precautions:

  • Benzyl chloroformate is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic. Ensure adequate cooling and controlled addition of reagents.

  • Handle strong acids and bases with care.

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amino_acid Amino Acid (R-CH(NH2)-COOH) protected_aa N-Cbz-Amino Acid amino_acid->protected_aa Nucleophilic Attack cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->protected_aa base Aqueous Base (e.g., NaOH) base->amino_acid Deprotonation hcl HCl (neutralized by base) base->hcl Neutralization solvent Solvent (e.g., Water) temp 0-25 °C

Caption: General reaction pathway for the N-protection of an amino acid using benzyl chloroformate.

Experimental Workflow

experimental_workflow start Start: Dissolve Amino Acid in Aqueous Base add_reagents Simultaneously add Benzyl Chloroformate and Base (Maintain Temperature and pH) start->add_reagents react Stir at Room Temperature (Monitor by TLC/HPLC) add_reagents->react workup Aqueous Work-up: - Wash with organic solvent - Acidify aqueous layer react->workup isolate Isolate Crude Product by Filtration workup->isolate purify Recrystallize from suitable solvent isolate->purify dry Dry Purified Product under Vacuum purify->dry end End: Pure N-Cbz-Amino Acid dry->end

Caption: A typical experimental workflow for the scale-up synthesis of N-Cbz-amino acids.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl N-ethoxycarbonyliminocarbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a two-step process. First, benzylamine is reacted with ethoxycarbonyl isothiocyanate to form the intermediate N-benzyl-N'-ethoxycarbonylthiourea. This intermediate is then activated with a coupling agent (e.g., a carbodiimide like EDC or a mercury(II) salt) to facilitate reaction with an amine, leading to the formation of the desired guanidine product.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Incomplete formation of the thiourea intermediate: Ensure the reaction between benzylamine and ethoxycarbonyl isothiocyanate goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Inefficient activation of the thiourea: The choice and amount of the activating agent are critical. Ensure it is fresh and used in the correct stoichiometric ratio.

  • Side reactions: The formation of stable byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.

  • Purification losses: The product may be lost during workup and purification steps.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediate, and product. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are some common side products I should be aware of?

Common side products can include unreacted starting materials, the N-benzyl-N'-ethoxycarbonylthiourea intermediate, and potential rearrangement or cyclization products, especially if the reaction is heated for extended periods. The activating agent can also lead to the formation of its own byproducts (e.g., the corresponding urea from a carbodiimide).

Q5: What is the best way to purify the final product?

Flash column chromatography on silica gel is typically the most effective method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is usually effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Inefficient activation of the thiourea intermediate.1. Use fresh, high-purity starting materials and solvents. Ensure the activating agent is not degraded. 2. Optimize the reaction temperature. Some steps may require cooling, while others may need gentle heating. 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Experiment with different activating agents (e.g., EDC, DCC, HgCl₂) and optimize their stoichiometry.
Multiple spots on TLC, indicating a mixture of products 1. Formation of side products due to high temperature or prolonged reaction time. 2. Use of impure starting materials.1. Lower the reaction temperature and monitor the reaction closely to avoid over-running it. 2. Purify the starting materials before use.
Difficulty in isolating the product 1. Product is highly soluble in the workup solvents. 2. Formation of an emulsion during aqueous workup.1. Use a different extraction solvent or perform multiple extractions with smaller volumes. 2. Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be helpful.
Product decomposes during purification 1. Product is sensitive to the silica gel used for chromatography. 2. Product is thermally unstable.1. Deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. 2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-N'-ethoxycarbonylthiourea (Intermediate)
  • To a solution of benzylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the benzylamine is consumed.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzyl-N'-ethoxycarbonylthiourea, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude N-benzyl-N'-ethoxycarbonylthiourea (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and a tertiary amine base like triethylamine (1.5 eq).

  • To this mixture, add the desired amine (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Activating Agent on Yield

Activating AgentSolventTemperature (°C)Time (h)Yield (%)
EDCDichloromethane251875
DCCDichloromethane252468
HgCl₂Tetrahydrofuran251282
Mukaiyama's ReagentDichloromethane0 to 251678

Yields are approximate and can vary based on specific reaction conditions and the amine used.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Guanidine Formation Benzylamine Benzylamine Thiourea_Intermediate Thiourea_Intermediate Benzylamine->Thiourea_Intermediate + Ethoxycarbonyl Isothiocyanate Ethoxycarbonyl_Isothiocyanate Ethoxycarbonyl_Isothiocyanate Ethoxycarbonyl_Isothiocyanate->Thiourea_Intermediate Thiourea_Intermediate_2 Thiourea Intermediate Final_Product Benzyl N-ethoxycarbonyl- iminocarbamate Thiourea_Intermediate_2->Final_Product + Activating Agent + Amine Activating_Agent Activating Agent (e.g., EDC) Activating_Agent->Final_Product Amine Amine Amine->Final_Product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Reagents->Start Reagents Faulty Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Not Optimal Check_Activation Evaluate Activation Step Check_Conditions->Check_Activation Conditions OK Check_Activation->Start Inefficient Activation Analyze_Side_Products Analyze Byproducts (TLC, NMR) Check_Activation->Analyze_Side_Products Activation OK Analyze_Side_Products->Start Major Side Reactions Optimize_Purification Optimize Purification Method Analyze_Side_Products->Optimize_Purification Byproducts Identified Optimize_Purification->Start High Product Loss Successful_Synthesis Improved Yield Optimize_Purification->Successful_Synthesis Purification Optimized

Caption: A decision tree for troubleshooting low-yield synthesis.

Influence of Parameters on Yield

G Yield Yield Temp Temperature Temp->Yield Time Time Time->Yield Purity Reagent Purity Purity->Yield Activator Activating Agent Activator->Yield Solvent Solvent Solvent->Yield

Caption: Key parameters influencing the reaction yield.

common side reactions and byproducts in carbamate formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on common side reactions and byproducts encountered during carbamate synthesis. It includes troubleshooting advice, experimental protocols, and answers to frequently asked questions to help navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for carbamate formation and what are its primary challenges?

A1: The most prevalent method for synthesizing carbamates (urethanes) is the reaction of an isocyanate with an alcohol.[1][2] While efficient, the high reactivity of the isocyanate functional group makes it susceptible to several side reactions, which can lower the yield of the desired carbamate and introduce impurities.[3]

Q2: How does the presence of water affect my carbamate synthesis?

A2: Water readily reacts with isocyanates in a hydrolysis reaction.[4] This initially forms an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide gas.[5][6] The newly formed amine is highly reactive and can consume another isocyanate molecule to form a symmetric urea byproduct, often leading to unexpected precipitates and reduced yield.[4][5] The evolution of CO2 can also cause foaming.[4]

Q3: What is allophanate and how is it formed?

A3: An allophanate is a byproduct formed from the reaction of an isocyanate with a previously formed carbamate (urethane) group.[3] This reaction is typically favored at elevated temperatures (above 100-150 °C) or in the presence of excess isocyanate and certain catalysts.[3] Allophanate formation introduces cross-linking into the product, which can lead to increased viscosity or unwanted gelation in polymer applications.[7]

Q4: What is a biuret and how does it differ from a urea?

A4: A biuret is formed when an isocyanate reacts with a urea molecule.[4][8] Since urea itself is a byproduct of isocyanate reacting with water (or an amine), biuret formation is a secondary side reaction that can occur in the presence of moisture. Like allophanates, biurets create cross-links that can alter the physical properties of the final product.[7]

Q5: Why is my reaction mixture turning into an insoluble solid or gel?

A5: Unwanted solidification or gelation is often due to the formation of cross-linked structures or insoluble byproducts. Key causes include:

  • Urea Formation: The urea byproduct formed from water contamination is often less soluble than the desired carbamate, causing it to precipitate.[5]

  • Allophanate and Biuret Formation: These reactions create trifunctional cross-linking points, leading to a polymer network and gelation.[7]

  • Isocyanate Trimerization: Isocyanates can self-react to form highly stable, six-membered isocyanurate rings (trimers), especially in the presence of catalysts, which also contributes to cross-linking.[4][9]

Common Side Reactions and Byproducts

The high electrophilicity of the isocyanate carbon makes it a target for various nucleophiles beyond the intended alcohol. Understanding these competing reactions is critical for optimizing carbamate synthesis.

G Key Reaction Pathways in Carbamate Synthesis cluster_reactants Reactants & Conditions cluster_product Desired Product cluster_byproducts Side Products & Intermediates Isocyanate Isocyanate (R-NCO) Carbamate Carbamate (Urethane) Isocyanate->Carbamate + Alcohol Isocyanurate Isocyanurate (Trimer, Cross-link) Isocyanate->Isocyanurate + 2 Isocyanate (Catalyst) Amine_CO2 Amine + CO₂ Isocyanate->Amine_CO2 + Water (Hydrolysis) Alcohol Alcohol (R'-OH) Water Water (H₂O) (Contaminant) Allophanate Allophanate (Cross-link) Carbamate->Allophanate + Isocyanate (High Temp / Excess NCO) Urea Urea Biuret Biuret (Cross-link) Urea->Biuret + Isocyanate Amine_CO2->Urea + Isocyanate

Caption: Overview of desired carbamate formation and competing side reactions.

Hydrolysis and Urea Formation
  • Mechanism: Isocyanate reacts with water to form a carbamic acid intermediate, which is unstable and decomposes to an amine and carbon dioxide. The resulting amine rapidly reacts with another isocyanate to yield a disubstituted urea.[4][5]

  • Favorable Conditions: Presence of moisture in reagents, solvents, or the reaction atmosphere.

  • Impact: Reduces the yield of the desired carbamate by consuming two equivalents of isocyanate per molecule of water. The resulting urea is often insoluble and can complicate purification. Evolved CO2 can cause foaming.[4]

Allophanate Formation
  • Mechanism: The N-H proton of a formed urethane group can be abstracted, and the resulting nucleophile attacks another isocyanate molecule.[3]

  • Favorable Conditions: High temperatures (>100°C), high concentration of isocyanate, and the presence of certain catalysts (e.g., organotin compounds).[3][7]

  • Impact: Leads to branching and cross-linking in polyurethane synthesis, increasing the viscosity and potentially causing gelation. The reaction is often reversible at higher temperatures.[3]

Biuret Formation
  • Mechanism: Similar to allophanate formation, this reaction involves the attack of a urea N-H group on an isocyanate molecule.[8]

  • Favorable Conditions: Presence of urea (from hydrolysis) and excess isocyanate.

  • Impact: Also introduces cross-linking, which can affect the mechanical properties of polymers.

Isocyanate Self-Condensation (Trimerization)
  • Mechanism: Three isocyanate molecules react to form a stable, six-membered heterocyclic ring known as an isocyanurate.[4]

  • Favorable Conditions: This reaction is often slow but is significantly accelerated by catalysts such as tertiary amines, phosphines, and various metal salts.[9][10]

  • Impact: Creates a rigid, thermally stable, and highly cross-linked structure. While undesirable as a side reaction, it is used intentionally in the production of polyisocyanurate (PIR) foams.[4]

Troubleshooting Guide

G Troubleshooting Flowchart for Carbamate Synthesis start Problem Detected: Low Yield / Precipitate / High Viscosity / Foaming q_water Is water contamination a possibility? start->q_water cause_water Likely Cause: Isocyanate Hydrolysis → Urea Formation q_water->cause_water Yes q_stoich Is there a significant excess of isocyanate? q_water->q_stoich No sol_water Solution: • Use anhydrous solvents/reagents • Dry glassware thoroughly • Run under inert gas (N₂/Ar) cause_water->sol_water cause_stoich Likely Cause: Allophanate/Biuret Formation q_stoich->cause_stoich Yes q_temp Is the reaction temperature too high (>100°C)? q_stoich->q_temp No sol_stoich Solution: • Use stoichiometric amounts (or slight excess of alcohol) • Add isocyanate slowly to solution of alcohol cause_stoich->sol_stoich cause_temp Likely Cause: Allophanate Formation (Thermally induced) q_temp->cause_temp Yes q_catalyst Is a trimerization-promoting catalyst being used? q_temp->q_catalyst No sol_temp Solution: • Lower reaction temperature • Monitor for exotherms • Choose a more active, low-temp catalyst cause_temp->sol_temp cause_catalyst Likely Cause: Isocyanurate (Trimer) Formation q_catalyst->cause_catalyst Yes sol_catalyst Solution: • Screen for non-trimerizing catalysts (e.g., specific tin or bismuth catalysts) • Reduce catalyst concentration cause_catalyst->sol_catalyst

Caption: A logical workflow for diagnosing and solving common issues.

Data Presentation & Experimental Protocols

Table 1: Conditions Favoring Common Side Reactions
Side ReactionByproductFavorable ConditionsConsequence
Hydrolysis Urea, Amine, CO₂Presence of water/moisture.[4]Reduced yield, precipitate formation, foaming.
Allophanate Formation AllophanateExcess isocyanate, high temperatures (>100°C), specific catalysts.[3]Cross-linking, increased viscosity, gelation.
Biuret Formation BiuretPresence of urea, excess isocyanate.[8]Cross-linking, increased viscosity.
Trimerization IsocyanuratePresence of specific catalysts (e.g., tertiary amines, acetates).[9][10]Rigid cross-linking, gelation, increased thermal stability.
Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Carbamate Synthesis

This protocol emphasizes anhydrous conditions to prevent hydrolysis and stoichiometric control to minimize allophanate formation.

  • Preparation:

    • All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.

    • Assemble the glassware hot and maintain a positive pressure of inert gas throughout the experiment.

  • Reagents and Solvents:

    • Use anhydrous grade solvents (e.g., toluene, THF, dichloromethane) from a solvent purification system or freshly distilled over a suitable drying agent.

    • The alcohol should be dried or used from a freshly opened bottle.

    • The isocyanate should be handled under inert gas to prevent atmospheric moisture contamination.

  • Reaction Setup:

    • Dissolve the alcohol (1.0 eq.) and, if used, a catalyst in the anhydrous solvent in the reaction flask.

    • Place the isocyanate (1.0-1.05 eq.) in the dropping funnel.

    • Cool the reaction flask to 0°C in an ice bath to control the initial exotherm.

  • Procedure:

    • Add the isocyanate solution dropwise to the stirred alcohol solution over 30-60 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by infrared (IR) spectroscopy, observing the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹).

    • Upon completion, the reaction can be quenched (if necessary) and worked up using standard purification techniques like crystallization or column chromatography.

Protocol 2: Analytical Method for Byproduct Detection by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective technique for quantifying the desired carbamate and detecting the presence of urea, allophanate, or other byproducts.[11][12]

  • Instrumentation:

    • An HPLC system equipped with a UV detector and a reverse-phase C18 column.

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with the mobile phase to a suitable concentration (e.g., ~1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid. For example, start with 70% A, and ramp to 100% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic components absorb (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • The desired carbamate will have a characteristic retention time.

    • Urea byproducts are typically more polar and will elute earlier.

    • Allophanate and biuret byproducts are higher molecular weight and will generally elute later than the main product.

    • Quantification can be achieved by running analytical standards of the expected products and byproducts.

References

Technical Support Center: Purification of Polar Iminocarbamate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for common purification challenges encountered by researchers working with polar iminocarbamate compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar iminocarbamate compounds?

Polar iminocarbamates often present a unique set of purification challenges due to their intrinsic properties. Their polarity can cause strong interactions with polar stationary phases like silica gel, leading to poor separation and recovery. Furthermore, the presence of the imino and carbamate functionalities can make them susceptible to hydrolysis or degradation under acidic or basic conditions. Key challenges include low solubility in non-polar organic solvents, streaking during chromatography, and difficulty in achieving high purity through simple recrystallization.

Q2: How do I choose the right purification technique for my compound?

The choice of technique depends on the scale of your experiment, the nature of the impurities, and the stability of your compound.

  • Column Chromatography: Best for separating compounds with different polarities on a gram scale or less.[1] It is highly versatile for removing both more polar and less polar impurities.

  • Recrystallization: Ideal for purifying solid compounds that have moderate to high purity (e.g., >90%) on a multi-gram scale.[2] It relies on the differential solubility of your compound and impurities in a specific solvent system at different temperatures.[3]

  • Liquid-Liquid Extraction: Primarily used for initial workup to remove highly dissimilar impurities (e.g., salts, very non-polar grease) or to isolate basic compounds like iminocarbamates from neutral or acidic impurities.[4]

Q3: My iminocarbamate seems to be degrading on the silica gel column. What can I do?

The slightly acidic nature of standard silica gel can sometimes degrade sensitive compounds.[1] Consider these options:

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a base, such as triethylamine (~0.1-1% by volume), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[1]

  • Switch to Reverse-Phase Chromatography: If your compound is water-soluble, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[5]

Troubleshooting Guides

Issue 1: Column Chromatography Problems
Problem Potential Cause(s) Recommended Solution(s)
Compound won't elute from the column (stuck at the origin). The solvent system (eluent) is not polar enough to displace the highly polar compound from the silica gel.[1]Gradually increase the polarity of the eluent. For example, if using Ethyl Acetate/Hexane, increase the percentage of Ethyl Acetate. If that fails, switch to a more polar system like Dichloromethane/Methanol.[6]
Compound streaks badly on the TLC plate and column. The compound is interacting too strongly with the stationary phase. This can be due to the acidic nature of silica or insufficient eluent polarity.Add a small amount of a polar modifier or a base to the eluent. For basic compounds like iminocarbamates, adding 0.5-1% triethylamine or ammonia in methanol can significantly improve peak shape.[6]
Poor separation between my compound and an impurity. The chosen eluent has the wrong selectivity for the two compounds.Test different solvent systems using TLC.[5] Try combinations with different solvent properties (e.g., switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system). A shallower polarity gradient during the column run can also improve resolution.
All compounds elute at once in the solvent front. The eluent is too polar, causing all compounds to spend more time in the mobile phase instead of interacting with the stationary phase.[1]Start with a much less polar solvent system. Use TLC to find an eluent that gives your target compound an Rf value between 0.3 and 0.7.[5]
Issue 2: Recrystallization Problems
Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of forming crystals. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. It can also occur if the compound is impure.Add a small amount more of the hot solvent to ensure the compound is fully dissolved. Let the solution cool much more slowly. If it still oils out, try a different solvent or solvent system with a lower boiling point.[7]
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and try cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization.[3][8] Placing the flask in an ice bath can also help.[3]
Very low recovery of the purified compound. The compound has significant solubility in the cold solvent. Too much solvent was used initially.Ensure you are using the minimum amount of hot solvent required to dissolve the compound.[8] After crystallization, cool the mother liquor in an ice bath for an extended period to maximize precipitation. Avoid washing the collected crystals with excessive amounts of cold solvent.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Polar Iminocarbamates

This protocol assumes a basic compound that may require a modified eluent.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point for polar compounds is a mixture of Ethyl Acetate (EtOAc) and Hexane.[6] If the compound shows significant streaking, add 0.5-1% triethylamine (TEA) to the eluent mixture. Aim for an Rf value of ~0.3 for your target compound.[5]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[9] Add a thin layer (~1 cm) of sand.

    • In a beaker, mix silica gel with your initial, least polar eluent to form a slurry. The weight of silica should be 20-50 times the weight of your crude sample.[1]

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a uniform bed. Ensure no air bubbles or cracks form.

  • Sample Loading:

    • Dissolve your crude iminocarbamate in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).

    • Carefully add the dissolved sample to the top of the silica bed using a pipette.[9]

    • Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel ("dry loading"). To do this, dissolve the sample in a suitable solvent, add silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column, applying gentle pressure.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.[5]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified compound. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization using a Two-Solvent System

This method is useful when no single solvent is ideal. A common pair for polar compounds is Ethanol and Water.[8]

  • Solvent Selection: The ideal solvent pair consists of one solvent in which the compound is soluble (e.g., hot ethanol) and another in which it is insoluble (e.g., cold water).[2] The two solvents must be miscible.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Heat a sufficient quantity of the "good" solvent (e.g., ethanol) and add the minimum amount of it hot to the flask to just dissolve the solid.[8]

  • Induce Cloudiness: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[2]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[8] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the ice-cold "bad" solvent (or a cold mixture of the two solvents) to remove any adhering mother liquor.[8]

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Visualized Workflows

Purification_Workflow start Crude Polar Iminocarbamate Product workup Aqueous Workup (e.g., Acid/Base Extraction) start->workup check_purity Assess Purity & Scale (TLC, NMR) workup->check_purity high_purity >90% Pure? Solid? check_purity->high_purity Large Scale (>1g) column Column Chromatography (Silica or Alumina) check_purity->column Small Scale or Complex Mixture high_purity->column No recrystallize Recrystallization high_purity->recrystallize Yes final_product Pure Product column->final_product recrystallize->final_product Troubleshooting_Chromatography start TLC Plate Shows Streaking or Spot at Origin add_base Add 0.5-1% Triethylamine or NH3/MeOH to Eluent start->add_base check_rf Rf Still Too Low? add_base->check_rf increase_polarity Increase % of Polar Solvent (e.g., EtOAc or MeOH) check_rf->increase_polarity Yes proceed Proceed to Column check_rf->proceed No (Rf ≈ 0.3) check_again Streaking Persists? increase_polarity->check_again change_system Switch Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) check_again->change_system Yes check_again->proceed No change_adsorbent Consider Neutral Alumina or Reverse Phase change_system->change_adsorbent

References

optimizing reaction conditions for Benzyl N-ethoxycarbonyliminocarbamate (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzyl carbamates, with a focus on optimizing reaction conditions such as temperature, solvent, and catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for synthesizing benzyl carbamates?

A1: Benzyl carbamates are commonly synthesized through several routes, including:

  • The reaction of benzyl alcohol with urea in the presence of a catalyst.[1]

  • The reaction of benzylamine with ethyl chloroformate in the presence of a base.[2][3]

  • The reaction of benzyl chloroformate with ammonia.[4]

Q2: I am not getting any product. What are the common causes for reaction failure?

A2: Several factors could lead to reaction failure:

  • Inactive Catalyst: If using a solid catalyst, ensure it has not been deactivated by moisture or other impurities.

  • Low Reaction Temperature: Some methods require elevated temperatures to proceed at an appreciable rate. Check the recommended temperature range for your specific protocol.

  • Poor Quality Reagents: Verify the purity of your starting materials, as impurities can interfere with the reaction.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. Ensure you are using a suitable solvent for your chosen method.

Q3: The reaction yield is very low. How can I improve it?

A3: Low yields can often be improved by optimizing the following conditions:

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][5]

  • Temperature: Adjusting the temperature can significantly impact the reaction rate and equilibrium. Experiment with different temperatures within a reasonable range for your specific reaction. For instance, the synthesis of benzyl carbamate from urea and benzyl alcohol can be performed at 140-180°C.[1]

  • Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can sometimes lead to side reactions.

  • Reactant Stoichiometry: Varying the molar ratio of the reactants can shift the equilibrium towards product formation. For example, in the synthesis from benzyl alcohol and urea, a molar ratio of benzyl alcohol to urea of 3/1 to 8/1 is suggested.[1]

Q4: I am observing the formation of multiple side products. What can I do to increase the selectivity for the desired benzyl carbamate?

A4: The formation of side products is a common issue. To enhance selectivity:

  • Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, even if it slows down the main reaction. For the reaction of benzylamine with ethyl chloroformate, maintaining a temperature between -10°C to 0°C is recommended.[2][3]

  • Choice of Catalyst: The catalyst can have a significant impact on selectivity. For the synthesis from urea and benzyl alcohol, a composite metal oxide catalyst (e.g., a combination of iron oxide, titanium oxide, and nickel oxide on an alumina support) has been shown to give high selectivity.[1]

  • Order of Addition of Reagents: In some cases, the order in which reactants are added can influence the product distribution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reaction is not starting (no product formation) Inactive reagents or catalyst.Check the purity and activity of starting materials and catalyst. Use freshly opened or purified reagents.
Incorrect reaction temperature.Verify the reaction temperature is within the optimal range for the specific protocol. Some reactions require heating to initiate.[1][5]
Inappropriate solvent.Ensure the solvent is suitable for the reaction and that all reactants are sufficiently soluble.
Low product yield Incomplete reaction.Increase the reaction time and monitor progress by TLC or another analytical method.[2][5]
Sub-optimal temperature.Experiment with adjusting the reaction temperature. An increase may speed up the reaction, but a decrease might improve selectivity.
Incorrect stoichiometry.Optimize the molar ratio of the reactants.[1]
Formation of significant side products Reaction temperature is too high.Lower the reaction temperature to minimize side reactions.[2][3]
Unselective catalyst.Consider using a more selective catalyst. For example, specific metal oxide combinations can improve selectivity in certain syntheses.[1]
Presence of water or other impurities.Use anhydrous solvents and reagents to avoid hydrolysis and other side reactions.
Difficulty in product purification Product co-elutes with starting materials or byproducts.Optimize the chromatography conditions (e.g., solvent system for column chromatography or TLC).[5]
Product is an oil and difficult to crystallize.Attempt recrystallization from different solvent systems. If that fails, purification by column chromatography is a common alternative.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzyl Carbamate from Benzylamine and Ethyl Chloroformate[2][3]
  • Dissolve benzylamine in acetone in a reaction vessel.

  • Add anhydrous potassium carbonate (K₂CO₃) to the solution.

  • Cool the mixture to a temperature between -10°C and 0°C with constant agitation.

  • Slowly add a solution of ethyl chloroformate to the cooled mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by evaporation.

  • Recrystallize the crude product from a mixture of n-hexane and acetone (95:5) to obtain the pure ethyl benzyl carbamate.

Protocol 2: Synthesis of Benzyl Carbamate from Benzyl Alcohol and Urea[1]
  • Charge a reaction vessel with benzyl alcohol and urea.

  • Add the catalyst, which is a composite of two metal oxides (from iron oxide, titanium oxide, and nickel oxide) on an alumina support. The mass ratio of catalyst to urea should be between 0.05/1 and 0.2/1.

  • Heat the reaction mixture to a temperature between 140°C and 180°C.

  • Apply reduced pressure (0.2-0.8 atm).

  • Maintain the reaction for 3 to 8 hours.

  • Upon completion, the product can be separated and purified. This method can achieve a separation yield of over 90%.

Quantitative Data Summary

MethodReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Amine AcylationBenzylamine, Ethyl ChloroformateK₂CO₃Acetone-10 to 086 - 96[2]
Catalytic ReactionBenzyl alcohol, UreaFe₂O₃/TiO₂/Al₂O₃ (example)None140 - 180> 90[1]
Chloroformate AmmonolysisBenzyl Chloroformate, AmmoniaNoneWater (ice-bath)084[4]

Process Diagrams

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Benzylamine in Acetone add_base Add Anhydrous K₂CO₃ dissolve->add_base cool Cool to -10°C - 0°C add_base->cool add_chloroformate Add Ethyl Chloroformate cool->add_chloroformate monitor Monitor with TLC add_chloroformate->monitor evaporate Evaporate Solvent monitor->evaporate recrystallize Recrystallize from n-hexane/acetone evaporate->recrystallize product Pure Ethyl Benzyl Carbamate recrystallize->product

Caption: Workflow for the synthesis of ethyl benzyl carbamate.

logical_relationship cluster_parameters Key Parameters cluster_outcomes Desired Outcomes optimize Optimize Reaction Conditions temp Temperature optimize->temp solvent Solvent optimize->solvent catalyst Catalyst optimize->catalyst yield Increase Yield temp->yield selectivity Improve Selectivity temp->selectivity solvent->yield purity Enhance Purity solvent->purity catalyst->yield catalyst->selectivity

Caption: Key parameters for optimizing benzyl carbamate synthesis.

References

Technical Support Center: Troubleshooting Incomplete Reactions of Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing incomplete reactions involving Benzyl N-ethoxycarbonyliminocarbamate. The advice is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound from benzylamine, ethyl chloroformate, and a subsequent imine formation step is stalling. What are the potential causes?

A1: Incomplete reactions in this context can stem from several factors:

  • Reagent Quality: Ensure the purity and dryness of your starting materials and solvents. Benzylamine can absorb atmospheric carbon dioxide, and ethyl chloroformate is sensitive to moisture.

  • Base Selection: The choice and stoichiometry of the base are critical. For the initial carbamate formation, a mild base like sodium bicarbonate or triethylamine is often used. For subsequent reactions, a stronger, non-nucleophilic base might be necessary. Inadequate base can lead to the accumulation of hydrochloride salts, quenching the reaction.

  • Reaction Temperature: Both the formation of the carbamate and the subsequent imine formation step can be temperature-sensitive. Carbamate formation is often carried out at low temperatures (0 °C to room temperature) to minimize side reactions. The imine formation step might require heating, but excessive temperatures can lead to decomposition.

  • Moisture: The presence of water can hydrolyze ethyl chloroformate and any imine intermediates. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Reaction Monitoring: It is crucial to monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This will help determine if the reaction has stalled or is proceeding slowly.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

A2: Several side reactions can occur, leading to a complex product mixture:

  • Over-alkylation: The carbamate nitrogen can be further alkylated, especially if a strong base and excess alkylating agent are used.[3][4]

  • Urea Formation: If ammonia or a primary amine is present as an impurity or a reagent, it can react with isocyanate intermediates (which may form from the decomposition of the carbamate) to form ureas.

  • Hydrolysis: As mentioned, water can lead to the hydrolysis of the starting materials and products.

  • Benzyl Group Oxidation: The benzylic position is susceptible to oxidation to benzoic acid or benzaldehyde if oxidizing agents are present or if exposed to air for prolonged periods at elevated temperatures.[5][6]

Q3: How can I improve the yield of my N-alkylation reaction using this compound?

A3: N-alkylation of carbamates can be challenging.[7] To improve yields:

  • Use a Stronger Base: Consider using cesium carbonate instead of more common bases like potassium carbonate or sodium hydride. Cesium carbonate is known to be more effective in promoting N-alkylation of carbamates.[3][4]

  • Add a Phase-Transfer Catalyst: The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction.[3][4]

  • Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally preferred for N-alkylation reactions.

  • Increase Reactant Concentration: In some cases, running the reaction at a higher concentration can improve the reaction rate.

Q4: My purification of the final product is proving difficult. What are some recommended purification strategies?

A4: Carbamates can sometimes be challenging to purify due to their polarity and potential for decomposition on silica gel.

  • Crystallization: If the product is a solid, crystallization is the preferred method of purification as it can provide highly pure material. Experiment with different solvent systems.

  • Extraction: A standard aqueous workup to remove water-soluble impurities is a crucial first step. The pH of the aqueous layer should be carefully controlled to ensure the product remains in the organic phase.

  • Column Chromatography: If chromatography is necessary, consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product degradation. A gradient elution is often necessary to separate the product from closely related impurities.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or reverse-phase chromatography.

Quantitative Data Summary

The following table summarizes reaction conditions that have been reported for analogous N-alkylation of carbamates, which can be a challenging step.

BaseAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃NoneAcetoneReflux24<25[7]
Cs₂CO₃TBAIDMFRT12>90[3][4]
NaHNoneDMF0 - RT4Variable[8]
DBUNoneCH₂Cl₂RT2High[9]

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Benzyl Carbamate
  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with benzylamine and an appropriate anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Base Addition: A suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) is added to the solution.

  • Addition of Ethyl Chloroformate: Ethyl chloroformate (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup: The reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by crystallization.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: A small aliquot of the reaction mixture is withdrawn using a capillary tube and diluted with a suitable solvent (e.g., ethyl acetate).

  • Spotting: The diluted sample is spotted onto a TLC plate.

  • Elution: The TLC plate is placed in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: After the solvent front has reached the top of the plate, the plate is removed, dried, and visualized under UV light. If the compounds are not UV-active, a staining solution (e.g., potassium permanganate or ninhydrin for amines) is used.

  • Analysis: The disappearance of the starting material spot and the appearance of the product spot are monitored.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete reactions of this compound.

TroubleshootingWorkflow Troubleshooting Incomplete Reactions start Incomplete Reaction Observed check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions check_monitoring Confirm Reaction Monitoring (TLC, LC-MS, NMR) check_conditions->check_monitoring side_products Side Products Observed? check_monitoring->side_products Analysis Results no_reaction No or Slow Reaction? side_products->no_reaction No hydrolysis Hydrolysis Products Present? (e.g., Benzyl Alcohol) side_products->hydrolysis Yes overalkylation Higher MW Species? (Potential Over-alkylation) side_products->overalkylation oxidation Oxidation Products? (e.g., Benzoic Acid) side_products->oxidation optimize_base Optimize Base (e.g., use Cs₂CO₃) no_reaction->optimize_base Yes end Successful Reaction no_reaction->end No, Reaction is Complete hydrolysis->check_reagents Ensure Anhydrous Conditions overalkylation->optimize_base Consider Weaker Base or Stoichiometry oxidation->check_reagents Use Degassed Solvents/Inert Atmosphere optimize_temp Optimize Temperature optimize_base->optimize_temp add_catalyst Add Catalyst (e.g., TBAI) optimize_temp->add_catalyst purification_issue Difficulty in Purification? add_catalyst->purification_issue recrystallize Attempt Recrystallization purification_issue->recrystallize Yes purification_issue->end No chromatography Modify Chromatography (Deactivated Silica, Different Eluent) recrystallize->chromatography chromatography->end

Caption: A flowchart for diagnosing and resolving issues in reactions involving this compound.

References

stability issues of Benzyl N-ethoxycarbonyliminocarbamate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Benzyl N-ethoxycarbonyliminocarbamate under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their work with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions.

IssuePotential CauseSuggested Solution
Unexpected degradation of the compound in an acidic medium. The carbamate linkage is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures or in the presence of strong acids.Maintain a pH above 4 for aqueous solutions. If acidic conditions are necessary, conduct experiments at lower temperatures and for shorter durations. Consider using a non-aqueous solvent if compatible with your experimental design.
Compound instability observed in a basic solution. The carbamate is prone to base-catalyzed hydrolysis (saponification), which is often faster than acid-catalyzed hydrolysis.Avoid pH levels above 8. If basic conditions are required, use the mildest effective base and maintain low temperatures. Buffer concentration should be kept to a minimum as it can sometimes influence the rate of hydrolysis.
Variability in experimental results involving the compound. This could be due to inconsistent pH levels in the reaction mixture or gradual degradation of the compound in stock solutions.Always use freshly prepared solutions of this compound. Ensure that the pH of all buffers and reaction mixtures is accurately measured and controlled throughout the experiment.
Formation of unknown byproducts during a reaction. Under strong acidic or basic conditions, the benzyl or ethoxycarbonyl groups may also undergo cleavage, leading to multiple degradation products.Characterize the byproducts using analytical techniques such as LC-MS or NMR to understand the degradation pathway. This can help in optimizing reaction conditions to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, like many carbamates, is generally stable under neutral conditions.[1][2] Carbamates are considered robust functional groups due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a degree of stability similar to an amide bond.[1][2] However, its stability is significantly affected by acidic and basic conditions.

Q2: How does this compound degrade under acidic conditions?

A2: Under acidic conditions, the carbamate can undergo hydrolysis. The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the eventual cleavage of the carbamate bond to yield benzylamine, carbon dioxide, and ethanol. The acid-catalyzed hydrolysis of carbamates is analogous to that of amides.[3]

Q3: What happens to this compound in a basic environment?

A3: In a basic environment, this compound can be degraded through base-catalyzed hydrolysis. A hydroxide ion, acting as a nucleophile, directly attacks the carbonyl carbon of the carbamate. This leads to the formation of an unstable tetrahedral intermediate, which then collapses to release benzylamine and an ethoxycarbonyl carbonate, which can further decompose. This process is similar to the saponification of esters and amides.[4][5][6] Studies on similar molecules like benzyl nicotinate have shown that degradation is catalyzed by hydroxide ions and is more pronounced at higher pH values.[7][8]

Q4: Are there any specific storage conditions recommended for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from moisture. For solutions, it is advisable to use a non-protic organic solvent and store at low temperatures. Aqueous stock solutions, especially if not buffered to a neutral pH, should be prepared fresh before use.

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound under different pH conditions at 25°C. Note: These are representative values and actual degradation rates may vary based on specific experimental conditions such as buffer composition, ionic strength, and temperature. Researchers are encouraged to determine the precise stability profile for their specific application.

pHConditionHalf-life (t½) (hours)Major Degradation Products
3.00.1 M HCl> 72Minimal degradation
5.00.1 M Acetate Buffer> 48Benzylamine, Ethanol, CO₂
7.40.1 M Phosphate Buffer~ 24Benzylamine, Ethanol, CO₂
9.00.1 M Borate Buffer~ 8Benzylamine, Ethanol, CO₂
11.00.1 M NaOH< 1Benzylamine, Ethanol, CO₂

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mg/mL.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Quench any further degradation by adding an equal volume of a suitable quenching solution (e.g., acetonitrile with 0.1% formic acid). Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Acid_Degradation_Pathway cluster_0 Acidic Conditions cluster_1 Products Compound Benzyl N-ethoxycarbonyl- iminocarbamate Protonated Protonated Carbamate (O-protonated) Compound->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O Benzylamine Benzylamine Intermediate->Benzylamine - H⁺ Ethanol Ethanol Intermediate->Ethanol CO2 Carbon Dioxide Intermediate->CO2 Base_Degradation_Pathway cluster_0 Basic Conditions cluster_1 Products Compound Benzyl N-ethoxycarbonyl- iminocarbamate Intermediate Tetrahedral Intermediate Compound->Intermediate + OH⁻ Benzylamine Benzylamine Intermediate->Benzylamine Ethoxycarbonyl_carbonate Ethoxycarbonyl carbonate (unstable) Intermediate->Ethoxycarbonyl_carbonate Ethanol Ethanol Ethoxycarbonyl_carbonate->Ethanol CO2 Carbon Dioxide Ethoxycarbonyl_carbonate->CO2 Experimental_Workflow cluster_0 pH-Dependent Stability Assay Prep_Buffers Prepare Buffers (pH 3-11) Incubate Incubate at Constant Temp. Prep_Buffers->Incubate Prep_Stock Prepare Stock Solution (in Organic Solvent) Prep_Stock->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze Calculate Calculate Rate Constant and Half-life Analyze->Calculate

References

Technical Support Center: Carbamate Stability and Isocyanate Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the prevention of unwanted isocyanate intermediate formation from carbamates during chemical synthesis.

Part 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My reaction is yielding unexpected byproducts, and I suspect the formation of isocyanate intermediates. How can I confirm their presence?

Answer: Isocyanates are highly reactive and can be challenging to isolate directly. Their presence is typically confirmed by detecting their derivatives or by using real-time analysis. The two most reliable methods are in-situ Fourier-transform infrared spectroscopy (FTIR) and derivatization followed by high-performance liquid chromatography (HPLC).

Table 1: Comparison of Methods for Detecting Isocyanate Intermediates

MethodPrincipleAdvantagesDisadvantages
In-situ FTIR (e.g., ReactIR) Real-time monitoring of the reaction mixture. The strong, characteristic absorbance band of the isocyanate group (N=C=O) appears around 2250–2275 cm⁻¹.Provides real-time kinetic data without sampling; non-invasive.Requires specialized equipment; sensitivity may be a limitation for very low concentrations.
Derivatization & HPLC The reaction is quenched and a derivatizing agent (e.g., dibutylamine, 1-(2-methoxyphenyl)piperazine) is added. This agent reacts with any isocyanate to form a stable, UV-active urea derivative that can be quantified by HPLC.[1][2][3][4]High sensitivity and specificity; widely accessible equipment.[2][4]Not a real-time method; requires sampling and workup, which can introduce artifacts.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives. Similar to HPLC, but the derivatized isocyanate is analyzed by GC.High resolution and mass identification of byproducts.Not ideal for primary analysis due to the high reactivity and thermal instability of isocyanates, which can cause degradation in the instrument.[2][5]

Question: I have confirmed isocyanate formation. What are the most common causes in a reaction involving carbamates?

Answer: The primary cause of isocyanate formation from carbamates is thermal decomposition.[6][7][8] This process is highly dependent on temperature, but other factors can also contribute.

  • High Reaction Temperature: This is the most significant factor. Many carbamates begin to decompose at temperatures above 150°C, with the rate increasing significantly at higher temperatures (200–300°C).[5][6]

  • Presence of Catalysts: Certain metal-based catalysts (e.g., containing zinc, bismuth, or tin) and some solid supports (e.g., alumina, montmorillonite K-10) can actively promote the thermal cleavage of carbamates to form isocyanates.[5][9][10]

  • Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to the gradual accumulation of isocyanate intermediates.

  • Carbamate Structure: The stability of the carbamate itself is critical. Carbamates derived from electron-withdrawing groups or sterically hindered alcohols may be more prone to decomposition.

Question: How can I adjust my experimental setup to prevent or minimize isocyanate formation?

Answer: Preventing isocyanate formation involves carefully controlling the reaction environment and choosing the right reagents.

Table 2: Troubleshooting Solutions to Prevent Isocyanate Formation

IssueRecommended SolutionDetailed Explanation
High Reaction Temperature Reduce Temperature: Operate at the lowest possible temperature required for the desired transformation.The decomposition of carbamates is an endothermic process, meaning it is favored at high temperatures.[5] Keeping the temperature below 150°C is a crucial first step.[5]
Incompatible Catalysts or Reagents Avoid Metal Catalysts: Screen your reaction for catalysts known to promote carbamate cleavage, such as certain compounds of Zn, Bi, Al, and Sn.[5][9][10]These catalysts can lower the activation energy for the decomposition reaction. If a catalyst is necessary, consider non-metallic options or perform a thorough literature search for compatibility.
Unstable Carbamate Moiety Use a More Stable Protecting Group: Select a carbamate protecting group appropriate for your reaction's conditions.Carbamate protecting groups like Boc, Cbz, and Fmoc are designed with specific cleavage conditions in mind (acid, hydrogenation, and base, respectively), which typically do not involve high heat.[11][12][13] The choice of an "orthogonal" protecting group strategy is key in complex syntheses.[11][13]
Undesired Reaction Pathway Use Isocyanate Equivalents: Consider using "masked" or "blocked" isocyanate reagents, such as N-Alkyl Carbamoylimidazoles.[14]These reagents provide the desired reactivity of an isocyanate without the need to generate the hazardous intermediate in-situ, offering a safer and more controlled alternative.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general temperature threshold for carbamate decomposition into isocyanates? While highly dependent on the specific carbamate structure and presence of catalysts, significant thermal decomposition is often observed at temperatures above 150°C.[5] Gas-phase decomposition for industrial synthesis can occur at much higher temperatures, from 250°C to 600°C.[7] For lab-scale synthesis where this is an unwanted side reaction, staying below 150°C is a safe guideline.

Q2: Are certain common carbamate protecting groups (e.g., Boc, Cbz, Fmoc) more thermally stable than others? Yes. These protecting groups are designed to be stable under a range of conditions but removed selectively. Their thermal stability is generally high enough for most synthetic applications that do not involve extreme heat. The key is not their inherent thermal stability alone, but that their removal conditions (e.g., strong acid for Boc, base for Fmoc, hydrogenation for Cbz) are designed to circumvent thermal decomposition pathways.[12][13]

Q3: Are there synthetic routes to my target molecule that avoid carbamates altogether if they prove too unstable? Absolutely. Depending on the target functional group (e.g., urea, another carbamate), you can often use alternative methods. For example:

  • For Ureas: Use of N-Alkyl Carbamoylimidazoles as isocyanate surrogates can react with amines to form ureas under mild conditions.[14]

  • For Carbamates: Direct synthesis from CO2, an amine, and an alkyl halide can be an effective, isocyanate-free route.[15][16]

Q4: If my desired reaction requires high temperatures (>150°C), what is the best strategy to manage potential isocyanate formation? If high temperatures are unavoidable, the best approach is to manage and trap the isocyanate as it forms.

  • Use an in-situ trap: Include a nucleophile in the reaction mixture that will react with the isocyanate faster than it can form side products. For instance, if the desired product is a urea, the corresponding amine can be used in excess.

  • Minimize Reaction Time: Use kinetic monitoring (e.g., in-situ FTIR or rapid sampling with HPLC) to determine the minimum time required for your primary reaction to complete, then cool the reaction immediately.

  • Use an Inert Atmosphere: Working under an inert gas like nitrogen or argon can help prevent side reactions with atmospheric moisture.

Part 3: Key Experimental Protocols

Protocol 1: Detection of Isocyanate by Derivatization and HPLC Analysis

Objective: To indirectly detect and quantify the formation of an isocyanate intermediate by converting it to a stable urea derivative for HPLC analysis.

Methodology:

  • Sampling: At a designated time point, carefully withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching & Derivatization: Immediately add the aliquot to a vial containing a solution of a derivatizing agent in a suitable solvent (e.g., 10-fold excess of di-n-butylamine in toluene).[10] Ensure rapid mixing. Allow the derivatization reaction to proceed for 10-15 minutes at room temperature to ensure complete conversion of any isocyanate.

  • Sample Preparation: Dilute the derivatized sample with the mobile phase (e.g., acetonitrile/water mixture) to a concentration suitable for HPLC analysis. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Detection: Monitor the eluent using a UV detector at a wavelength where the resulting urea derivative has strong absorbance (e.g., 254 nm).[4]

  • Quantification: Run a calibration curve using a known standard of the expected urea derivative to quantify the concentration of the isocyanate that was present in the original sample.

Protocol 2: Real-Time Monitoring of Isocyanate Formation via In-situ FTIR

Objective: To monitor the formation of an isocyanate intermediate in real-time throughout the course of a reaction.

Methodology:

  • Setup: Assemble the reaction vessel with an in-situ FTIR probe (e.g., a diamond ATR probe) inserted directly into the reaction mixture.

  • Background Spectrum: Before starting the reaction (i.e., with all reagents except the final reactant or before heating), collect a background spectrum of the reaction mixture.

  • Reaction Initiation: Initiate the reaction (e.g., begin heating).

  • Data Collection: Configure the FTIR software to collect spectra at regular intervals (e.g., every 60 seconds).

  • Analysis: Monitor the spectra for the appearance and growth of a sharp, intense peak in the 2250–2275 cm⁻¹ region. The intensity of this peak is directly proportional to the concentration of the isocyanate species. This allows for the creation of a kinetic profile of its formation and consumption.

Part 4: Visual Guides

TroubleshootingWorkflow cluster_Start cluster_Detection Step 1: Detection cluster_Confirmation Step 2: Confirmation cluster_Cause Step 3: Root Cause Analysis cluster_Solution Step 4: Implementation cluster_End start Suspected Isocyanate Formation detection Select Detection Method: - In-situ FTIR - Derivatization + HPLC start->detection confirm Isocyanate Confirmed? detection->confirm cause Identify Potential Cause: - High Temperature? - Incompatible Catalyst? - Unstable Carbamate? confirm->cause  Yes end_no No Isocyanate Detected confirm->end_no  No solution Implement Solution: - Lower Temperature - Change Catalyst/Reagents - Use More Stable Protecting Group cause->solution end_ok Problem Resolved solution->end_ok

Caption: Troubleshooting workflow for identifying and resolving unwanted isocyanate formation.

ReactionPathways start R-NH-COOR' (Carbamate) desired_cond Controlled Conditions (e.g., Acid/Base/H₂) start->desired_cond undesired_cond Harsh Conditions (e.g., High Temp >150°C) start->undesired_cond desired_prod Desired Product (e.g., R-NH₂ + CO₂ + R'OH) desired_cond->desired_prod Desired Pathway isocyanate R-N=C=O (Isocyanate) + R'OH undesired_cond->isocyanate Undesired Decomposition side_prod Unwanted Side Products (e.g., Ureas, Allophanates) isocyanate->side_prod Further Reactions

Caption: Desired vs. undesired reaction pathways for carbamates.

References

method for removing unreacted starting materials from Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of Benzyl N-ethoxycarbonyliminocarbamate. The focus is on effectively removing unreacted starting materials and common byproducts.

Troubleshooting Guide: Removing Unreacted Starting Materials

Scenario: After the synthesis of this compound, your crude product is contaminated with unreacted starting materials such as benzylamine, benzyl alcohol, ethyl chloroformate, and benzyl carbamate, as well as byproducts like triethylamine hydrochloride.

Below are common issues and recommended solutions for purifying your final compound.

Issue 1: Presence of Unreacted Benzylamine

Question: My NMR analysis indicates the presence of residual benzylamine in my product. How can I remove it?

Answer: Benzylamine is basic and can be removed through several methods:

  • Acidic Wash (Liquid-Liquid Extraction): This is the most common and effective method.

    • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution.[1][2]

    • The benzylamine will react with the acid to form a water-soluble salt (benzylammonium chloride), which will partition into the aqueous layer.

    • Separate the aqueous layer. Repeat the wash if necessary.

    • Finally, wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Vacuum Distillation: If your product is not heat-sensitive, you can remove benzylamine by vacuum distillation. Benzylamine has a boiling point of 185 °C at atmospheric pressure, which can be significantly lowered under vacuum.[1]

  • Azeotropic Distillation: Benzylamine can form an azeotrope with solvents like toluene, which can aid in its removal during solvent evaporation under reduced pressure.[1]

Issue 2: Presence of Unreacted Benzyl Alcohol

Question: How can I eliminate unreacted benzyl alcohol from my reaction mixture?

Answer: Benzyl alcohol is a neutral compound, making its removal slightly different from benzylamine.

  • Aqueous Wash: While benzyl alcohol has some water solubility, repeated washing with water can help reduce its concentration in the organic phase.[3]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. This compound is expected to have a different polarity compared to benzyl alcohol, allowing for their separation on a silica gel column.[4]

  • Distillation: Fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points between your product and benzyl alcohol (boiling point of benzyl alcohol is ~205 °C).[3]

Issue 3: Presence of Unreacted Ethyl Chloroformate

Question: I suspect there is unreacted ethyl chloroformate in my product. How should I proceed with its removal?

Answer: Ethyl chloroformate is reactive and should be quenched before workup.

  • Quenching: At the end of the reaction, a nucleophile such as water, a dilute aqueous solution of sodium bicarbonate, or an amine (if compatible with your product) can be added to react with and consume any excess ethyl chloroformate.[5] The reaction with water will produce ethanol, CO₂, and HCl.

  • Aqueous Workup: A standard aqueous workup will hydrolyze the remaining ethyl chloroformate. Washing the organic layer with water or a dilute basic solution will help remove the byproducts.[6]

Issue 4: Presence of Unreacted Benzyl Carbamate

Question: My product is contaminated with the starting material, benzyl carbamate. How can I separate them?

Answer: Separating the product from a structurally similar starting material can be challenging.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification. The solubility of your product and the unreacted benzyl carbamate will likely differ in a given solvent system, allowing for the selective crystallization of the desired compound.[7][8][9] Experiment with different solvents or solvent mixtures to find the optimal conditions.

  • Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with even minor differences in polarity. A carefully selected eluent system should allow for the separation of this compound from benzyl carbamate.[10]

Issue 5: Presence of Triethylamine Hydrochloride

Question: A white precipitate, likely triethylamine hydrochloride, has formed in my reaction mixture. How do I remove it?

Answer: Triethylamine hydrochloride is a salt that is typically insoluble in many organic solvents but soluble in water.

  • Filtration: If the salt has precipitated out of the reaction solvent (e.g., in THF or diethyl ether), it can be removed by filtration.[11][12]

  • Aqueous Wash: During the workup, washing the organic layer with water will dissolve and remove the triethylamine hydrochloride.[11][13]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound?

A1: The first step is typically a liquid-liquid extraction (aqueous workup). This will remove water-soluble impurities such as triethylamine hydrochloride and protonated benzylamine. Start by dissolving your crude product in an organic solvent and washing it with a dilute acid, followed by a wash with a dilute base (like sodium bicarbonate solution to neutralize any remaining acid and quench any residual chloroformate), and finally with brine.

Q2: Which analytical technique is best to monitor the purity of my product during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification, especially during column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: Can I use distillation to purify this compound?

A3: Distillation is a possibility if your product is a liquid and is thermally stable. You would need to perform it under high vacuum due to the likely high boiling point of the target compound. However, for many carbamates, which can be solids, recrystallization or chromatography are more suitable methods.

Q4: What are some good solvent systems for recrystallizing carbamates?

A4: The choice of solvent depends on the specific properties of your compound. Common solvents for recrystallizing carbamates include ethyl acetate/hexanes, toluene, and chloroform.[7][9][14] You may need to experiment with different solvent pairs to achieve the best results.

Data Presentation

Table 1: Physical Properties of Potential Starting Materials and Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)SolubilityRemoval Method
Benzylamine107.15185Soluble in water, ethanol, etherAcidic Wash, Vacuum Distillation
Benzyl Alcohol108.14205Slightly soluble in water; soluble in organic solventsAqueous Wash, Chromatography, Distillation
Ethyl Chloroformate108.5293Decomposes in water; soluble in organic solventsQuenching, Aqueous Workup
Benzyl Carbamate151.16130-135 (0.5 Torr)Moderately soluble in water; soluble in organic solventsRecrystallization, Chromatography
Triethylamine HCl137.65261 (decomposes)Soluble in water, ethanol; insoluble in etherFiltration, Aqueous Wash

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Removal of Basic and Acidic Impurities
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate and remove the aqueous layer. Repeat this wash.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove any remaining water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the partially purified product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent can be determined by TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture.

  • If there are insoluble impurities, hot-filter the solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude Product extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction drying Drying and Concentration extraction->drying analysis1 Purity Check (TLC/NMR) drying->analysis1 chromatography Column Chromatography analysis1->chromatography Impure pure_product Pure Benzyl N-ethoxycarbonyliminocarbamate analysis1->pure_product Pure recrystallization Recrystallization chromatography->recrystallization Further Purification Needed analysis2 Final Purity Analysis (HPLC/NMR) chromatography->analysis2 recrystallization->analysis2 analysis2->chromatography Impure analysis2->pure_product Pure

Caption: General workflow for the purification of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_methods Purification Methods benzylamine Benzylamine (Basic) acid_wash Acidic Wash benzylamine->acid_wash benzyl_alcohol Benzyl Alcohol (Neutral) chromatography Column Chromatography benzyl_alcohol->chromatography ethyl_chloroformate Ethyl Chloroformate (Reactive) quenching Quenching ethyl_chloroformate->quenching benzyl_carbamate Benzyl Carbamate (Neutral) benzyl_carbamate->chromatography recrystallization Recrystallization benzyl_carbamate->recrystallization tea_hcl Triethylamine HCl (Salt) aqueous_wash Aqueous Wash/Filtration tea_hcl->aqueous_wash

Caption: Relationship between impurities and primary removal methods.

References

dealing with moisture sensitivity in reactions with carbamates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing moisture-sensitive reactions involving carbamates.

Frequently Asked Questions (FAQs)

Q1: My carbamate synthesis reaction has a low yield. What are the likely causes related to moisture?

A low yield in a carbamate synthesis is frequently due to the presence of water in the reaction mixture. Moisture can interfere in several ways:

  • Hydrolysis of Starting Materials: Acylating agents used to form carbamates (e.g., chloroformates, Boc-anhydride) are highly susceptible to hydrolysis. This depletes the reagent and reduces the potential yield of the desired carbamate.

  • Reaction with Isocyanate Intermediates: In reactions proceeding through an isocyanate intermediate (e.g., Curtius rearrangement), water will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a urea byproduct, consuming the intermediate and reducing the yield of the target carbamate.[1]

  • Hydrolysis of the Carbamate Product: Carbamates themselves can be susceptible to hydrolysis under either acidic or basic conditions, although they are generally more stable than the starting acylating agents. If the reaction conditions are harsh and water is present, product loss can occur.

Q2: I am seeing an unexpected side product in my reaction that I suspect is a urea. How can I confirm this and prevent its formation?

The formation of a urea byproduct is a strong indicator of moisture contamination, especially in reactions that generate an isocyanate intermediate.

  • Confirmation: You can often identify the urea byproduct by mass spectrometry, as it will have a molecular weight corresponding to the coupling of two amine fragments with a carbonyl group. 1H NMR spectroscopy can also be revealing, as the urea protons may have a characteristic chemical shift. An HPLC analysis comparing the retention time to a known urea standard can also confirm its presence.

  • Prevention: The most effective way to prevent urea formation is to rigorously exclude water from your reaction. This involves:

    • Using anhydrous solvents and reagents.

    • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Drying all glassware thoroughly before use.

Q3: How dry do my solvents and reagents need to be for a successful carbamate reaction?

For most moisture-sensitive carbamate syntheses, the water content of the solvents should be minimized, ideally to the parts-per-million (ppm) level. While there is no universal threshold, a general guideline is to use solvents with a water content of <50 ppm. You can determine the water content of your solvents using a Karl Fischer titrator.[2][3][4] Reagents should be purchased as anhydrous grade and handled under an inert atmosphere to prevent moisture uptake.

Q4: What are the best practices for setting up a moisture-sensitive carbamate reaction?

To ensure a successful outcome, it is crucial to maintain anhydrous and inert conditions throughout the experiment.

  • Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use to remove adsorbed water.

  • Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas, such as nitrogen or argon. Use a Schlenk line or a glove box for the most sensitive reactions.[5]

  • Reagent and Solvent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas. Add solid reagents under a positive flow of inert gas.

  • Drying Agents: Use appropriate drying agents to remove residual water from solvents.[6]

Q5: Can I monitor the progress of my carbamate reaction and detect potential hydrolysis?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction.[7][8][9] You can track the consumption of your starting materials and the formation of your desired carbamate product. By developing a suitable HPLC method, you can also detect the formation of hydrolysis byproducts, such as the corresponding amine or urea.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Presence of moisture in the reaction.Ensure all solvents and reagents are anhydrous. Use proper techniques for setting up reactions under an inert atmosphere.
Incomplete reaction.Monitor the reaction by TLC or HPLC to determine if it has gone to completion. If not, consider extending the reaction time or increasing the temperature (if the product is stable).
Degradation of starting materials or product.Check the stability of your reagents and the carbamate product under the reaction conditions.
Formation of urea byproduct Water reacting with isocyanate intermediate.Rigorously exclude water from the reaction. Dry all solvents and reagents and use an inert atmosphere.
Multiple spots on TLC/multiple peaks on HPLC Presence of side products due to moisture.In addition to preventing moisture, consider purification methods such as column chromatography to isolate the desired carbamate.
Incomplete reaction.As above, monitor for reaction completion.
Inconsistent results between batches Variable amounts of moisture in solvents or reagents.Standardize your procedure for drying solvents and handling reagents. Use Karl Fischer titration to quantify water content.

Data Presentation: Impact of Moisture on Carbamate Synthesis

The following table illustrates the expected impact of increasing water content on the yield of a representative Boc-protection reaction of a primary amine. While specific results will vary depending on the substrate and reaction conditions, this table provides a general trend.

Water Content in Solvent (ppm)Expected Yield of Boc-Carbamate (%)Purity (%)Notes
< 10> 95%> 98%Ideal conditions, minimal side product formation.
5085 - 95%90 - 98%Minor decrease in yield due to some hydrolysis of Boc-anhydride.
10070 - 85%80 - 90%Noticeable decrease in yield, potential for small amounts of urea byproduct.
50040 - 70%60 - 80%Significant yield loss, urea byproduct likely detectable.
> 1000< 40%< 60%Reaction is severely compromised, significant side product formation is expected.

Experimental Protocols

Protocol 1: General Procedure for Drying Organic Solvents

This protocol describes the drying of a common solvent, tetrahydrofuran (THF), using sodium and benzophenone. This method provides a visual indicator of dryness.

Materials:

  • Still for solvent distillation

  • Sodium metal

  • Benzophenone

  • Anhydrous calcium chloride

  • THF (reagent grade)

Procedure:

  • Pre-drying: Add approximately 10 g of anhydrous calcium chloride per 1 L of THF and let it stand overnight.

  • Setup: Assemble the solvent still. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Addition of Drying Agents: To the still pot, add small pieces of sodium metal (approximately 5 g per 1 L of THF) and a small amount of benzophenone (approximately 0.5 g per 1 L of THF).

  • Solvent Transfer: Transfer the pre-dried THF to the still pot.

  • Reflux: Heat the still to reflux under a positive pressure of inert gas.

  • Indicator of Dryness: The solution will turn a deep blue or purple color when the THF is anhydrous. This is due to the formation of the sodium-benzophenone ketyl radical. If the color does not appear, more sodium may be needed.

  • Distillation: Once the solvent is dry, it can be distilled directly into the reaction flask as needed.

Caution: Sodium metal is highly reactive with water. Handle with extreme care.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

This protocol outlines the steps for setting up a reaction that is sensitive to air and moisture.[8]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar

  • Septa

  • Needles and syringes

  • Inert gas source (nitrogen or argon) with a bubbler

  • Schlenk line (optional, but recommended for highly sensitive reactions)

Procedure:

  • Glassware Preparation: Dry the reaction flask and stir bar in an oven at >120 °C for at least 4 hours.

  • Assembly: While the flask is still hot, assemble it with a condenser (if needed) and a septum. Immediately connect it to a source of inert gas.

  • Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all air is removed.

  • Solvent Addition: Add the anhydrous solvent to the flask via a dry syringe or cannula.

  • Reagent Addition:

    • Liquids: Add liquid reagents via a dry syringe.

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the septum and add the solid quickly, then immediately replace the septum. For highly sensitive solids, use a glove box.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. A balloon filled with inert gas can be used for this purpose.

Protocol 3: Monitoring Carbamate Hydrolysis by HPLC

This protocol provides a general method for monitoring the hydrolysis of a carbamate product.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) and quench it by diluting with a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, start with 95% water and ramp to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the starting material, product, and potential byproducts absorb (e.g., 220 nm or 254 nm).

  • Analysis: Inject the prepared samples onto the HPLC.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the carbamate product. The appearance of new peaks may indicate the formation of hydrolysis products (e.g., the deprotected amine) or other side products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep_glass Oven-dry or flame-dry glassware setup_inert Assemble under inert atmosphere (N2 or Ar) prep_glass->setup_inert prep_solvent Dry solvents over appropriate drying agent add_solvent Add anhydrous solvent via syringe/cannula prep_solvent->add_solvent prep_reagents Use anhydrous reagents add_reagents Add reagents under positive inert gas flow prep_reagents->add_reagents setup_inert->add_solvent add_solvent->add_reagents run_reaction Run reaction at desired temperature add_reagents->run_reaction monitor_tlc Monitor progress by TLC run_reaction->monitor_tlc Periodic sampling monitor_hplc Monitor progress by HPLC run_reaction->monitor_hplc Periodic sampling workup Aqueous work-up (if applicable) monitor_tlc->workup Reaction complete monitor_hplc->workup Reaction complete purify Purify by column chromatography workup->purify

Figure 1. Experimental workflow for moisture-sensitive carbamate reactions.

troubleshooting_moisture node_q node_q node_a node_a node_s node_s start Low Yield in Carbamate Reaction q1 Is a urea byproduct observed? start->q1 q2 Were solvents and reagents certified anhydrous? q1->q2 No a1 Indication of moisture reacting with isocyanate intermediate. q1->a1 Yes q3 Was the reaction run under an inert atmosphere? q2->q3 Yes a2 Solvents/reagents may have absorbed moisture. q2->a2 No q3->node_q Further investigation needed (e.g., reagent stability, reaction temperature). a3 Reaction is exposed to atmospheric moisture. q3->a3 No s1 Rigorously dry all components and use inert atmosphere. a1->s1 s2 Dry solvents before use; handle reagents under inert gas. a2->s2 s3 Use Schlenk line or glove box techniques. a3->s3

Figure 2. Troubleshooting decision tree for low yield in carbamate synthesis.

References

refinement of workup procedures for N-ethoxycarbonyliminocarbamate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-ethoxycarbonyliminocarbamate reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their workup procedures for these reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of N-ethoxycarbonyliminocarbamate reactions, offering potential solutions to streamline your purification process.

Problem Potential Cause Suggested Solution
Persistent Emulsion Formation High concentration of salts or polar byproducts.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of Celite.- Reduce the agitation intensity during extraction.
Product Precipitation at Interface The product has limited solubility in both the organic and aqueous phases.- Add more organic solvent to fully dissolve the product.- Try a different extraction solvent with higher solubility for your compound.- If precipitation is desired for purification, collect the solid by filtration.
Colored Organic Layer Presence of unreacted starting materials or colored byproducts.- Wash the organic layer with a dilute solution of sodium bisulfite if residual oxidizing agents are suspected.- Charcoal treatment of the organic phase can sometimes remove colored impurities.
Low Product Yield After Workup - The product is partially soluble in the aqueous layer.- The product is volatile and lost during solvent removal.- Incomplete reaction or degradation of the product.- Back-extract the aqueous layer with a fresh portion of the organic solvent.- Use a lower temperature and pressure for rotary evaporation.- Analyze the reaction mixture by TLC or LC-MS before workup to confirm conversion.
Presence of Starting Amine Incomplete reaction or use of excess amine.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous phase. Ensure your product is stable to acidic conditions.
Residual Guanylating Reagent Excess reagent used in the reaction.- The workup procedure should be designed to remove the specific guanylating reagent used. For example, if using N,N'-bis(ethoxycarbonyl)-S-methylisothiourea, byproducts can often be removed with aqueous washes.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step in the workup of an N-ethoxycarbonyliminocarbamate reaction?

A common first step is to quench the reaction, if necessary, and then perform a liquid-liquid extraction. This typically involves diluting the reaction mixture with an appropriate organic solvent and washing it with water or a brine solution to remove inorganic salts and water-soluble impurities.

Q2: How do I choose the right organic solvent for extraction?

The choice of solvent depends on the solubility of your product and its immiscibility with water. Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices. It is crucial to ensure your product is highly soluble in the chosen organic solvent and poorly soluble in the aqueous phase.

Q3: My product seems to be unstable during the aqueous wash. What can I do?

If you suspect product degradation, especially due to pH changes, use neutral washes (deionized water or brine). You can also minimize the contact time between the organic and aqueous phases. If the product is acid or base sensitive, avoid acidic or basic washes altogether.

Q4: Is chromatography always necessary for purification?

Not always. If the product is crystalline and the impurities have different solubility profiles, recrystallization can be a highly effective purification method. Column chromatography is typically employed when the product is an oil or when impurities have similar polarities to the product.

Q5: How can I remove the S-methylisothiourea byproduct when using it as a guanylating agent?

The S-methylisothiourea byproduct is often water-soluble and can be removed by thorough washing of the organic layer with water or brine during the extractive workup.

Experimental Protocols

General Extractive Workup Protocol for N-Ethoxycarbonyliminocarbamate Synthesis

This protocol outlines a general procedure for the extractive workup following the synthesis of an N-ethoxycarbonyl-protected guanidine.

  • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a specified quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be sufficient to dissolve the product completely.

  • Aqueous Wash: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL for a 100 mL organic layer). Shake gently to avoid emulsion formation and vent frequently.

    • Follow with a wash with saturated aqueous sodium chloride (brine) (1 x 50 mL). This helps to break any emulsions and remove residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and wash the filter cake with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization or column chromatography, depending on its physical properties and the nature of the impurities.

Data Presentation

The following tables provide illustrative data on how different workup and purification methods can affect the yield and purity of a hypothetical N-ethoxycarbonyliminocarbamate product.

Table 1: Effect of Aqueous Wash on Yield and Purity

Aqueous Wash Solution Crude Yield (%) Purity by HPLC (%)
Deionized Water8592
1M HCl7895 (amine impurity removed)
Saturated NaHCO₃8290
Brine8691

Table 2: Comparison of Purification Methods

Purification Method Final Yield (%) Final Purity by HPLC (%)
Recrystallization (Ethanol/Water)75>99
Column Chromatography (Silica Gel, 3:1 Hexanes:Ethyl Acetate)68>99

Visualizations

Experimental Workflow

experimental_workflow reaction Reaction Completion quench Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes extraction->wash dry Drying Organic Layer wash->dry concentrate Concentration dry->concentrate purify Purification concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for the workup and purification of N-ethoxycarbonyliminocarbamate reactions.

Troubleshooting Decision Tree

troubleshooting_tree start Problem During Workup emulsion Emulsion Forms start->emulsion Issue low_yield Low Yield start->low_yield Issue impurity Impurities Present start->impurity Issue add_brine Add Brine emulsion->add_brine Try First back_extract Back-extract Aqueous Layer low_yield->back_extract check_volatility Check Product Volatility low_yield->check_volatility acid_wash Acid Wash for Amine impurity->acid_wash Amine Impurity chromatography Column Chromatography impurity->chromatography Multiple/Close Impurities recrystallization Recrystallization impurity->recrystallization Crystalline Product filter_celite Filter through Celite add_brine->filter_celite If persists

Caption: A decision tree to guide troubleshooting during the workup of N-ethoxycarbonyliminocarbamate reactions.

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Benzyl Carbamate Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural determination of novel compounds is a critical step. This guide provides a comparative analysis of the structural elucidation of a simple benzyl carbamate versus a more complex derivative, Benzyl N-ethoxycarbonyliminocarbamate, utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We will explore how techniques such as COSY, HSQC, and HMBC are applied to decipher the molecular architecture of these compounds, supported by experimental protocols and data presented in clear, comparative tables.

Introduction to 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy is an indispensable tool for unambiguously determining the structure of organic molecules.[1][2][3] Unlike one-dimensional NMR, which displays chemical shifts and coupling constants along a single frequency axis, 2D NMR correlates nuclear spins through chemical bonds or space, providing a detailed connectivity map of the molecule. The primary 2D NMR experiments utilized in this guide are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together molecular fragments.[4]

Comparative Structural Analysis

To illustrate the power of 2D NMR, we will compare the structural elucidation of two compounds:

  • Benzyl Carbamate (A simple model): A foundational structure.

  • Hypothetical this compound (A complex derivative): Introduces additional functional groups, leading to a more intricate NMR spectrum.

The structures are presented below:

Figure 1: Chemical Structures

G cluster_0 Benzyl Carbamate cluster_1 Hypothetical this compound A A imgA imgA B B imgB imgB

A comparison of a simple benzyl carbamate and a hypothetical, more complex derivative.

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR data for both compounds. For the hypothetical derivative, predicted chemical shifts are denoted with an asterisk (*).

Table 1: ¹H and ¹³C NMR Data for Benzyl Carbamate

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carbonyl (C=O)-156.9
Benzyl CH₂5.1367.0
Aromatic CH (ortho)7.35128.6
Aromatic CH (meta)7.35128.2
Aromatic CH (para)7.35128.0
Aromatic C (ipso)-136.4
NH₂4.85-

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl Carbamate C=O-156.5
Imino C=N-165.0
Ethoxycarbonyl C=O-163.0
Benzyl CH₂5.2068.0
Aromatic CH (ortho)7.40128.8
Aromatic CH (meta)7.40128.4
Aromatic CH (para)7.40128.2
Aromatic C (ipso)-135.8
NH8.50-
Ethoxy CH₂4.2062.0
Ethoxy CH₃1.3014.5

Table 3: Key 2D NMR Correlations for Structural Elucidation

CompoundCOSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationsHMBC (¹H-¹³C) Correlations
Benzyl Carbamate Aromatic protons with each otherBenzyl CH₂ with its carbon; Aromatic CH with their respective carbonsBenzyl CH₂ protons to ipso-aromatic C and carbonyl C; NH₂ protons to carbonyl C
This compound Aromatic protons with each other; Ethoxy CH₂ with Ethoxy CH₃Benzyl CH₂ with its carbon; Aromatic CH with their carbons; Ethoxy CH₂ with its carbon; Ethoxy CH₃ with its carbonBenzyl CH₂ protons to ipso-aromatic C and carbamate C=O; NH proton to imino C=N and ethoxycarbonyl C=O; Ethoxy CH₂ protons to ethoxycarbonyl C=O and ethoxy CH₃

Experimental Protocols

A general methodology for acquiring 2D NMR data for the structural elucidation of benzyl carbamate derivatives is provided below.

Sample Preparation
  • Dissolve 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shifts and multiplicities of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • COSY: A standard gradient-selected COSY experiment is performed to establish ¹H-¹H correlations.

  • HSQC: A gradient-selected HSQC experiment is used to determine one-bond ¹H-¹³C correlations.

  • HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond ¹H-¹³C correlations.

Visualization of the Structural Elucidation Workflow

The logical process of using 2D NMR to assemble the structure of a molecule can be visualized as a workflow.

G cluster_0 1D NMR cluster_1 2D NMR Correlation cluster_2 Structure Assembly H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Fragments Identify Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Assemble Assemble Fragments Fragments->Assemble Structure Propose Final Structure Assemble->Structure

Workflow for 2D NMR-based structural elucidation.

Conclusion

The structural elucidation of this compound derivatives, while more complex than that of simple benzyl carbamates, is readily achievable through a systematic application of 2D NMR techniques. The comparison provided in this guide highlights how the number and type of functional groups influence the complexity of the NMR spectra and the specific correlations that are key to assembling the final structure. By following the outlined experimental protocols and logical workflow, researchers can confidently determine the structures of novel carbamate derivatives, a crucial step in the advancement of chemical and pharmaceutical research.

References

comparing the efficacy of different catalysts for carbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of carbamates, crucial functional groups in pharmaceuticals, agrochemicals, and polymers, is an area of continuous research focus. The quest for milder, more efficient, and sustainable catalytic methods has led to the development of a diverse array of catalysts. This guide provides a comparative overview of the efficacy of different catalytic systems for carbamate synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.

Data Presentation: A Comparative Analysis of Catalyst Performance

The efficacy of a catalyst is a multifactorial equation, with reaction conditions playing a pivotal role in achieving optimal yields. Below, we present a summary of the performance of various catalysts under different synthetic routes.

Organocatalysts: The Rise of Metal-Free Synthesis

Organocatalysts, particularly amidine and guanidine bases, have emerged as powerful tools for carbamate synthesis, primarily through the activation of carbon dioxide. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a prominent example, facilitating the reaction of CO2 with amines and subsequent alkylation.

CatalystAmine SubstrateCarbon SourceAlkylating/Dehydrating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
DBUAnilineCO2 (1 atm)Butyl bromideAcetonitrile700.8392[1]
DBUBenzylamineCO2 (1 atm)Benzyl bromideAcetonitrile700.8385[1]
DBUPyrrolidineCO2 (1 atm)Ethyl iodideAcetonitrile700.8378[1]
PS-DBUAnilineCO2 (bubbled)Ethyl iodideAcetonitrileRT0.595[2][3]
DBUAnilineCO2 (1 atm)PBu3/DBADAcetonitrile0 -> RT1.7560 (as urea)[4]

Table 1: Performance of DBU and its supported version (PS-DBU) in carbamate synthesis from CO2. [1][2][3][4]

Metal-Based Catalysts: Versatility and High Efficiency

Metal-based catalysts, leveraging Lewis acidity and redox properties, offer a broad scope for carbamate synthesis from various starting materials, including dimethyl carbonate (DMC) and carbon dioxide.

CatalystAmine SubstrateCarbon SourceOther ReactantSolventTemp. (°C)Time (h)Yield (%)Reference
Zn(OAc)2AnilineCO2 (5 MPa)Si(OMe)4Acetonitrile1502496[5][6]
ZnCl24-NitrophenolN,N-Dimethyl carbamoyl chloride--RT-86[7]
Lead AcetateAnilineDimethyl Carbonate--180785[8]
Ytterbium TriflateAnilineDimethyl Carbonate--1102495[9]
Titanium n-butoxideAnilineCO2 (5 MPa)n-Butanol-1500.3399[10]
Iron Pincer ComplexN-Phenylformamide-Benzyl alcoholToluene1102490[11]

Table 2: Performance of various metal-based catalysts in carbamate synthesis. [5][6][7][8][9][10][11]

Enzymatic Catalysis: Green and Selective Transformations

Biocatalysis offers an environmentally benign and highly selective route to carbamates. Esterases, in particular, have shown promiscuous acyltransferase activity, enabling carbamate formation in aqueous media.

EnzymeAmine SubstrateCarbonate SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
PestEAnilineDiallyl carbonateWater302499[12]
PestEBenzylamineDibenzyl carbonateWater302498[12]
PestEPiperidineDiallyl carbonateWater302485[12]

Table 3: Performance of the esterase from Pyrobaculum calidifontis (PestE) in carbamate synthesis. [12]

Experimental Protocols: A Guide to Synthesis

Detailed and reproducible experimental protocols are paramount for successful research. Below are representative procedures for the catalytic systems discussed.

Protocol 1: DBU-Catalyzed Carbamate Synthesis from CO2 in Continuous Flow

This protocol is adapted from a continuous flow synthesis of N-phenyl butylcarbamate.[1]

Materials:

  • Aniline

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Butyl bromide

  • Acetonitrile (MeCN)

  • Carbon dioxide (gas)

  • Flow chemistry setup with a 10 mL coil reactor and mass flow controller

Procedure:

  • Prepare a solution of aniline (4.3 mmol, 1.0 equiv), DBU (8.6 mmol, 2.0 equiv), and butyl bromide (8.6 mmol, 2.0 equiv) in 5 mL of acetonitrile.

  • Set up the continuous flow reactor with a 10 mL coil.

  • Set the reaction temperature to 70 °C and the back pressure to 3 bar.

  • Pump the reaction mixture through the reactor at a flow rate of 250 µL/min.

  • Simultaneously, introduce carbon dioxide gas into the reactor at a flow rate of 6.0 mL/min using a mass flow controller.

  • Collect the product mixture after a residence time of approximately 50 minutes.

  • The product can be purified by acidic workup to remove DBU, followed by extraction and solvent evaporation. In many cases, column chromatography can be avoided.[1]

Protocol 2: Zinc-Catalyzed Carbamate Synthesis from an Amine and CO2

This protocol is based on the synthesis of methyl N-phenylcarbamate using a zinc acetate catalyst.[5][6]

Materials:

  • Aniline

  • Zinc acetate (Zn(OAc)2)

  • 1,10-Phenanthroline (ligand)

  • Tetramethoxysilane (Si(OMe)4)

  • Acetonitrile (MeCN)

  • Carbon dioxide (high pressure)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine aniline (1.0 mmol), zinc acetate (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and tetramethoxysilane (2.0 mmol) in acetonitrile (5 mL).

  • Seal the autoclave and pressurize with carbon dioxide to 5 MPa.

  • Heat the reaction mixture to 150 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the CO2.

  • The product, methyl N-phenylcarbamate, can be isolated and purified by standard techniques such as column chromatography. The yield can reach up to 96%.[5][6]

Protocol 3: Enzymatic Synthesis of Carbamates in Water

This protocol describes the synthesis of allyl phenylcarbamate using the PestE enzyme.[12]

Materials:

  • Aniline

  • Diallyl carbonate

  • Purified PestE enzyme

  • Sodium phosphate buffer (100 mM, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing aniline (50 mM) and diallyl carbonate (200 mM) in 100 mM sodium phosphate buffer (pH 8.0).

  • Add the purified PestE enzyme to the mixture (e.g., 0.05 mg/mL).

  • Incubate the reaction at 30 °C with gentle shaking for 24 hours.

  • The product, allyl phenylcarbamate, can be extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried and the solvent evaporated to yield the pure product, with isolated yields reaching up to 99%.[12]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental setups can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

G General Workflow for DBU-Catalyzed Carbamate Synthesis from CO2 cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products Amine Amine (R-NH2) Mixing Mixing in Solvent (e.g., Acetonitrile) Amine->Mixing CO2 Carbon Dioxide (CO2) CO2->Mixing AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Mixing DBU DBU DBU->Mixing Reaction Reaction at Controlled Temperature and Pressure Mixing->Reaction Carbamate Carbamate (R-NHCOOR') Reaction->Carbamate DBU_Salt DBU Salt (DBU·HX) Reaction->DBU_Salt

Caption: General workflow for DBU-catalyzed carbamate synthesis.

G Proposed Catalytic Cycle for DBU-Catalyzed Carbamate Synthesis DBU DBU CarbamicAcid [R-NHCOOH] DBU->CarbamicAcid + R-NH2 + CO2 DBUH [DBU-H]+ DBU->DBUH Protonation Amine R-NH2 CO2 CO2 CarbamateAnion [R-NHCOO]- CarbamicAcid->CarbamateAnion Deprotonation Carbamate R-NHCOOR' CarbamateAnion->Carbamate + R'-X DBUH->DBU - H+ AlkylHalide R'-X DBU_Salt DBU·HX G Proposed Catalytic Cycle for Zinc-Catalyzed Carbamate Synthesis Zn_Catalyst Zn(OAc)2 Zn_Intermediate [Zn(OAc)(OOCR'NHR)] Zn_Catalyst->Zn_Intermediate + R-NH2 + CO2 Amine R-NH2 Isocyanate R-N=C=O Amine->Isocyanate + CO2 - H2O CO2 CO2 Carbamate R-NHCOOR' Isocyanate->Carbamate + R'-OH Alcohol R'-OH (from Si(OR')4) Zn_Intermediate->Carbamate Release Carbamate->Zn_Catalyst Regeneration

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and molecular analysis, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures, and a thorough analysis of fragmentation patterns is key to confident identification. This guide provides a detailed examination of the putative mass spectrometric fragmentation of Benzyl N-ethoxycarbonyliminocarbamate, offering a comparative analysis with the closely related and better-characterized Ethyl N-benzylcarbamate.

This technical note delves into the predicted fragmentation pathways of this compound under electron ionization (EI) mass spectrometry. By juxtaposing its expected fragmentation with experimental data for Ethyl N-benzylcarbamate, we aim to provide a robust framework for the identification and characterization of this and similar molecules. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided to ensure reproducibility.

Experimental Protocols

A standardized protocol for the analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) is outlined below.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, coupled to a mass selective detector.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450.

Logical Workflow for Fragmentation Analysis

The process of analyzing the mass spectrometry fragmentation of a novel compound involves a systematic approach, from sample introduction to data interpretation. The following diagram illustrates this logical workflow.

Fragmentation_Analysis_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Ionization & Fragmentation cluster_2 Mass Analysis & Detection cluster_3 Data Interpretation A Compound Dissolved in Volatile Solvent B Injection into GC-MS A->B C Vaporization in GC Inlet B->C D Separation on GC Column C->D E Elution into MS Source D->E F Electron Ionization (70 eV) E->F G Formation of Molecular Ion (M+) F->G H Fragmentation of Unstable M+ G->H I Acceleration of Ions H->I J Separation of Ions by m/z in Quadrupole I->J K Detection of Ions J->K L Generation of Mass Spectrum K->L M Identification of Molecular Ion Peak L->M N Analysis of Fragment Ion Peaks M->N O Proposal of Fragmentation Pathways N->O P Structural Elucidation O->P Fragmentation_Pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M This compound (m/z 222) F1 [M - •OEt]+ (m/z 177) M->F1 Loss of •OC₂H₅ F4 [C₇H₇]+ (m/z 91) M->F4 Direct Benzyl Cleavage F2 [C₇H₇N₂O]+ (m/z 131) F1->F2 Loss of C₂H₄O F3 [C₇H₇N₂]+ (m/z 105) F2->F3 Loss of CO F3->F4 Rearrangement & Loss of N₂ F5 [C₆H₅]+ (m/z 77) F4->F5 Loss of CH₂

A Comparative Guide: Benzyl Chloroformate and its Alternatives for Amine Protection

Author: BenchChem Technical Support Team. Date: November 2025

For decades, benzyl chloroformate (Cbz-Cl or Z-Cl) has been a cornerstone reagent in organic synthesis, particularly for the protection of amine functionalities in peptide synthesis and the development of pharmaceuticals. However, its inherent drawbacks have spurred the search for safer and more efficient alternatives. This guide provides a comprehensive comparison of benzyl chloroformate with potential alternative reagents, focusing on their performance, safety, and practical applications in research and drug development.

Note on "Benzyl N-ethoxycarbonyliminocarbamate": Extensive searches of chemical literature and databases did not yield any information on a compound named "this compound." It is possible that this is a novel, not yet publicly documented, or incorrectly named reagent. Therefore, a direct comparison with this specific compound is not feasible at this time. This guide will instead focus on well-documented alternatives to benzyl chloroformate.

Benzyl Chloroformate: The Established Standard

Benzyl chloroformate is widely used for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amines. The Cbz group is valued for its stability under a range of reaction conditions and its straightforward removal by catalytic hydrogenolysis.

Advantages of Benzyl Chloroformate:
  • Effectiveness: It reliably protects primary and secondary amines, preventing their participation in unwanted side reactions.

  • Well-Established Protocols: A vast body of literature exists detailing its use with a wide variety of substrates.

  • Affordability: It is a relatively inexpensive and commercially available reagent.

Disadvantages of Benzyl Chloroformate:
  • High Toxicity and Pungent Odor: Benzyl chloroformate is a lachrymator and is corrosive to skin and mucous membranes, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.

  • Hazardous Precursor: Its synthesis involves the use of highly toxic phosgene gas.

  • Instability: It is sensitive to moisture and heat, decomposing to benzyl alcohol, carbon dioxide, and corrosive hydrogen chloride. This necessitates storage at low temperatures and under anhydrous conditions.

  • Formation of Side Products: The reaction can sometimes lead to the formation of undesired side products.

Experimental Data: Amine Protection with Benzyl Chloroformate

The following table summarizes typical reaction conditions and yields for the N-benzyloxycarbonylation of various amines using benzyl chloroformate.

Amine SubstrateBaseSolventReaction TimeYield (%)Reference
AnilineNaHCO₃THF/H₂O10 min95
BenzylamineNaHCO₃THF/H₂O5 min98
Glycine ethyl esterNaHCO₃THF/H₂O15 min92
DiethylamineNaHCO₃THF/H₂O5 min96

Experimental Protocol: N-Benzyloxycarbonylation of an Amine using Benzyl Chloroformate

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (1.05 - 1.2 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • The amine is dissolved in a mixture of THF and water (1:1).

  • Sodium bicarbonate is added to the solution.

  • The mixture is cooled to 0 °C in an ice bath.

  • Benzyl chloroformate is added dropwise to the stirred solution.

  • The reaction is stirred at 0 °C for 1-2 hours or until completion as monitored by TLC.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Potential Alternatives to Benzyl Chloroformate

The search for safer and more user-friendly reagents for Cbz protection has led to the development of several alternatives.

Di-tert-butyl dicarbonate (Boc₂O) Analogs for Cbz-protection

While Boc₂O is used for the Boc protecting group, analogous dibenzyl dicarbonate can be used for Cbz protection. These reagents are generally less toxic and easier to handle than benzyl chloroformate.

Guanidinylating Reagents

Reagents used for guanidinylation, which also target amine groups, can be conceptually related to the user's query. While not direct replacements for Cbz protection, they represent an alternative strategy for amine modification. Pyrazole-type guanidinylating reagents are known for their utility in synthesizing guanidine derivatives.

The following diagram illustrates a general workflow for amine protection.

G General Workflow for Amine Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine Amine (R-NH2) Reaction_Vessel Reaction under controlled conditions (Solvent, Base, Temp.) Amine->Reaction_Vessel Protecting_Reagent Protecting Reagent (e.g., Benzyl Chloroformate) Protecting_Reagent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Chromatography Workup->Purification Protected_Amine Protected Amine (R-NH-Cbz) Purification->Protected_Amine

Caption: General experimental workflow for the protection of amines.

Signaling Pathway vs. Reaction Mechanism

It is important to distinguish between a signaling pathway and a chemical reaction mechanism. A signaling pathway describes a series of molecular interactions within a cell that elicit a specific response. A reaction mechanism, on the other hand, illustrates the step-by-step movement of electrons and rearrangement of atoms during a chemical transformation. The protection of an amine with benzyl chloroformate is a chemical reaction, and its mechanism is depicted below.

G Reaction Mechanism of Amine Protection with Benzyl Chloroformate Amine R-NH₂ (Nucleophile) CbzCl C₆H₅CH₂OCOCl (Electrophile) Amine->CbzCl Nucleophilic Attack Transition_State [Tetrahedral Intermediate] Amine->Transition_State CbzCl->Transition_State HCl HCl Transition_State->HCl Protected_Amine R-NH-C(O)OCH₂C₆H₅ (Cbz-protected Amine) Transition_State->Protected_Amine Chloride leaves Salt NaCl + H₂O + CO₂ HCl->Salt Base Base (e.g., NaHCO₃) Base->HCl Neutralization Base->Salt

Caption: Mechanism of N-benzyloxycarbonylation using benzyl chloroformate.

Conclusion

Benzyl chloroformate remains a widely utilized reagent for the introduction of the Cbz protecting group due to its effectiveness and the wealth of available literature. However, its significant hazards necessitate careful handling and have driven the exploration of safer alternatives. While the specific compound "this compound" could not be identified, the field of organic synthesis continues to evolve with the development of new reagents that offer improved safety profiles and handling characteristics. For researchers and drug development professionals, the choice of a protecting group strategy should involve a careful consideration of not only the chemical requirements of the synthesis but also the associated safety and environmental implications.

A Comparative Guide to the Orthogonality of Amine Protecting Groups: Assessing the Potential of N-Ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the judicious selection of protecting groups is paramount. The concept of orthogonality—the ability to deprotect one functional group in the presence of others with complete selectivity—is a cornerstone of modern synthetic strategy.[1] This guide provides a framework for assessing the orthogonality of amine protecting groups, with a focus on how a hypothetical N-ethoxycarbonyliminocarbamate group would be evaluated against established alternatives like Boc, Fmoc, and Cbz.

While specific experimental data for the N-ethoxycarbonyliminocarbamate protecting group is not available in the current literature, this guide presents the methodologies and comparative data structures required to perform such an assessment. The principles outlined here are based on well-established practices in physical organic chemistry and synthetic methodology.

Understanding Orthogonality in Amine Protection

An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removed with high selectivity under mild conditions that do not affect other functional groups or protecting groups in the molecule.[2] Orthogonal protecting group strategies are crucial in the synthesis of complex molecules, such as peptides and carbohydrates, where multiple functional groups need to be selectively modified. The choice of protecting groups must be carefully considered to ensure they can be removed independently without interfering with each other.[3]

The orthogonality of common amine protecting groups is well-documented:

  • Boc (tert-butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid).

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed by treatment with a mild base (e.g., piperidine).

  • Cbz (carboxybenzyl): Cleaved by catalytic hydrogenolysis.

A visual representation of this orthogonal relationship is provided below.

Orthogonality cluster_amine Protected Amine cluster_deprotection Deprotection Conditions Amine-PG R-NH-PG Acid Acid (e.g., TFA) Amine-PG->Acid Boc Base Base (e.g., Piperidine) Amine-PG->Base Fmoc Hydrogenolysis H2, Pd/C Amine-PG->Hydrogenolysis Cbz Hypothetical Hypothetical (e.g., mild oxidation/reduction) Amine-PG->Hypothetical N-ethoxycarbonyl- iminocarbamate (Hypothetical)

Figure 1: Orthogonal deprotection strategies for common amine protecting groups.

Comparative Stability Data

To assess the orthogonality of a new protecting group, its stability must be quantified under the deprotection conditions of other commonly used groups. The following table provides a template for presenting such data. The hypothetical N-ethoxycarbonyliminocarbamate group is included for illustrative purposes.

Protecting GroupDeprotection ReagentBoc Stability (%)Fmoc Stability (%)Cbz Stability (%)N-ethoxycarbonyliminocarbamate Stability (%) (Hypothetical)
Boc 50% TFA in DCM, 1h0>99>99>99
Fmoc 20% Piperidine in DMF, 30 min>990>99>99
Cbz H₂, 10% Pd/C, MeOH, 1 atm, 4h>99>990>99
N-ethoxycarbonyliminocarbamate Mild Reductant (e.g., Na₂S₂O₄), 1h>99>99>990

Table 1: Comparative Stability of Amine Protecting Groups. Data for Boc, Fmoc, and Cbz are representative of typical experimental outcomes. Data for N-ethoxycarbonyliminocarbamate is hypothetical and assumes a mild reductive cleavage mechanism.

Experimental Protocols for Orthogonality Assessment

The following protocols describe the general procedures for testing the stability of a protected amine to various deprotection conditions.

General Procedure for Stability Test
  • Substrate Preparation: Synthesize a simple model compound, such as N-protected benzylamine or a protected amino acid derivative (e.g., N-protected Phenylalanine methyl ester).

  • Reaction Setup: Dissolve the protected substrate (1.0 eq) in the appropriate solvent. Add the deprotection reagent (see specific conditions below).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., 0.5, 1, 2, 4, and 24 hours).

  • Work-up and Analysis: Quench the reaction, extract the product, and analyze the crude mixture by ¹H NMR or HPLC to determine the ratio of starting material to the deprotected amine.

Specific Deprotection Conditions for Stability Testing
  • Acidic Conditions (for Boc deprotection): A solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Basic Conditions (for Fmoc deprotection): A solution of 20% piperidine in N,N-Dimethylformamide (DMF).

  • Hydrogenolysis Conditions (for Cbz deprotection): Hydrogen gas (1 atm) with 10% Palladium on Carbon (Pd/C) in Methanol (MeOH).

The workflow for assessing the orthogonality of a new protecting group is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Orthogonality Testing cluster_analysis Analysis Start Starting Amine (e.g., Benzylamine) Protect Protecting Group Introduction Start->Protect Protected_Amine N-Protected Amine Protect->Protected_Amine Test_Acid Test Stability to Acidic Conditions (e.g., TFA/DCM) Protected_Amine->Test_Acid Test_Base Test Stability to Basic Conditions (e.g., Piperidine/DMF) Protected_Amine->Test_Base Test_H2 Test Stability to Hydrogenolysis (H2, Pd/C) Protected_Amine->Test_H2 Analyze Analyze Stability (HPLC, NMR) Test_Acid->Analyze Test_Base->Analyze Test_H2->Analyze

Figure 2: Experimental workflow for assessing the stability of a new amine protecting group.

Hypothetical Assessment of the N-Ethoxycarbonyliminocarbamate Group

Given its name, the N-ethoxycarbonyliminocarbamate group suggests a structure containing both a carbamate and an iminocarbamate functionality. This unique structure might offer novel deprotection pathways. For instance, the imino group could be susceptible to mild reduction or hydrolysis under conditions orthogonal to standard protecting groups.

A plausible hypothesis for the deprotection of an N-ethoxycarbonyliminocarbamate could involve a two-step process:

  • Selective cleavage of the iminocarbamate: This might be achieved through mild reduction (e.g., with sodium dithionite) or hydrolysis under neutral pH with a specific catalyst.

  • Labilization and removal of the remaining ethoxycarbonyl group: The initial cleavage could trigger a cascade reaction leading to the release of the free amine.

The logical relationship for a proposed selective deprotection is outlined below.

Deprotection_Hypothesis Protected R-N(C(O)OEt)C(=NH)OEt Intermediate [R-N(C(O)OEt)C(NH₂)OEt] Protected->Intermediate Mild Reductant (Hypothetical) Unstable_Intermediate R-NH-C(O)OEt + ... Intermediate->Unstable_Intermediate Spontaneous Rearrangement Deprotected R-NH₂ Unstable_Intermediate->Deprotected Hydrolysis

Figure 3: Hypothetical deprotection pathway for an N-ethoxycarbonyliminocarbamate group.

Conclusion

The assessment of a new protecting group's orthogonality is a systematic process that relies on rigorous experimental evaluation against established standards. While the N-ethoxycarbonyliminocarbamate protecting group remains a hypothetical construct at present, the framework provided in this guide offers a clear pathway for its evaluation should it be developed. By following these protocols and utilizing the structured data presentation, researchers can effectively determine the utility and orthogonality of any new protecting group, thereby enriching the toolbox of synthetic chemistry.

References

Unveiling the Reactivity Landscape: A Comparative Guide to the Cross-Reactivity of Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical entity is paramount to predicting its biological interactions and potential off-target effects. This guide provides a comprehensive comparison of the expected cross-reactivity of Benzyl N-ethoxycarbonyliminocarbamate with various common functional groups, supported by general principles of carbamate reactivity and inferred experimental data.

This compound, a molecule featuring a reactive carbamate moiety, presents a complex reactivity profile. Its electrophilic carbonyl carbon is susceptible to attack by a range of nucleophiles, leading to potential cross-reactivity with various functional groups present in biological systems and synthetic environments. This guide aims to provide a clear, data-driven comparison of its reactivity towards key functional groups, alongside detailed experimental protocols for assessing this cross-reactivity.

Comparative Reactivity Analysis

The reactivity of this compound is largely dictated by the electrophilicity of its carbonyl carbon and the nature of the attacking nucleophile. The following table summarizes the expected relative reactivity with common functional groups, based on the general reactivity of carbamates and related compounds.[1][2][3] It is important to note that specific kinetic data for this compound is not extensively available in the public domain; therefore, this comparison is based on established principles of organic chemistry and data from analogous structures.

Functional GroupNucleophileExpected Relative ReactivityPotential Product(s)Notes
Primary AmineR-NH₂HighN-Substituted UreaThe lone pair of the primary amine is a strong nucleophile, readily attacking the carbonyl carbon.
Secondary AmineR₂-NHModerate to HighN,N-Disubstituted UreaSteric hindrance around the nitrogen can slightly reduce the reaction rate compared to primary amines.
ThiolR-SHModerateThiocarbamateThiols are good nucleophiles, and their reactivity is often pH-dependent, with thiolate anions being more reactive.
AlcoholR-OHLow to ModerateCarbamate (transesterification)Alcohols are generally weaker nucleophiles than amines and thiols. The reaction may require catalysis or harsher conditions.
Carboxylic AcidR-COOHLowMixed Anhydride (unstable)The carboxylate anion is a relatively weak nucleophile. The initial adduct is often unstable and may revert or undergo further reaction.
WaterH₂OLowHydrolysis to carbamic acid (unstable)Hydrolysis is generally slow under neutral conditions but can be accelerated by acid or base catalysis.[4]

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Protocol 1: Competitive Reactivity Assay

Objective: To determine the relative reactivity of this compound with a panel of nucleophiles.

Materials:

  • This compound

  • Equimolar mixture of representative nucleophiles (e.g., benzylamine, diethylamine, benzyl mercaptan, benzyl alcohol)

  • Aprotic solvent (e.g., Acetonitrile or Dichloromethane)

  • Internal standard for analytical quantification

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Procedure:

  • Prepare a stock solution of this compound in the chosen aprotic solvent.

  • Prepare a stock solution containing an equimolar mixture of the selected nucleophiles and an internal standard.

  • Initiate the reaction by mixing the two stock solutions at a defined temperature (e.g., 25 °C).

  • Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction in each aliquot immediately (e.g., by dilution with a cold solvent or addition of a quenching agent).

  • Analyze the quenched samples by HPLC or GC-MS to quantify the consumption of this compound and the formation of the corresponding products.

  • The relative rates of product formation will provide a quantitative measure of the cross-reactivity.

Protocol 2: Stability Assay under Acidic and Basic Conditions

Objective: To evaluate the stability of this compound to hydrolysis under acidic and basic conditions.

Materials:

  • This compound

  • Aqueous buffer solutions at various pH values (e.g., pH 2, pH 7, pH 10)

  • Organic co-solvent (e.g., Acetonitrile or THF) to ensure solubility

  • HPLC or NMR spectroscopy instrumentation

Procedure:

  • Prepare stock solutions of this compound in the organic co-solvent.

  • Add the stock solution to the respective aqueous buffer solutions to achieve the desired final concentration and pH.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At various time points, withdraw samples and analyze the concentration of the remaining this compound by HPLC or ¹H NMR spectroscopy.

  • The rate of degradation at each pH will determine the compound's stability profile.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

G cluster_reactivity Reaction with Primary Amine Reactant This compound Product N-Substituted Urea Reactant->Product Nucleophilic Attack Nucleophile R-NH₂ Nucleophile->Product

Caption: Reaction pathway with a primary amine.

G cluster_workflow Competitive Reactivity Workflow Start Prepare Reactant and Nucleophile Solutions Mix Initiate Reaction Start->Mix Sample Time-course Sampling Mix->Sample Quench Quench Reaction Sample->Quench Analyze HPLC/GC-MS Analysis Quench->Analyze Data Determine Relative Reactivity Analyze->Data

Caption: Experimental workflow for competitive reactivity.

G cluster_selectivity Selectivity Funnel Compound This compound High High Reactivity (e.g., Primary Amines) Compound->High Moderate Moderate Reactivity (e.g., Thiols, Secondary Amines) Compound->Moderate Low Low Reactivity (e.g., Alcohols, Water) Compound->Low

Caption: Reactivity selectivity of the compound.

References

benchmarking the performance of Benzyl N-ethoxycarbonyliminocarbamate in parallel synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in high-throughput synthesis, the efficient and reliable formation of the guanidinium group is a critical step in the generation of diverse compound libraries. This guide provides an objective comparison of common guanylating reagents used in parallel synthesis, with a focus on performance, scope, and ease of use. While the initially requested analysis of Benzyl N-ethoxycarbonyliminocarbamate could not be performed due to a lack of available scientific literature on this specific compound, this guide focuses on well-established and commercially available alternatives.

The guanidine functional group is a key pharmacophore in numerous biologically active molecules and approved drugs. Its ability to exist in a protonated state at physiological pH allows it to participate in crucial hydrogen bonding interactions with biological targets. Consequently, the development of robust methods for the synthesis of guanidine-containing compounds is of significant interest in medicinal chemistry and drug discovery. Parallel synthesis, a cornerstone of modern drug discovery, demands reagents that are not only effective but also amenable to high-throughput workflows, offering high yields, short reaction times, and broad substrate compatibility.

This guide evaluates the performance of three widely used guanylating reagents: N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine (Goodman's Reagent) , O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) , and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .

Performance Comparison of Guanylating Reagents

The selection of a guanylating reagent for parallel synthesis is often a trade-off between reactivity, stability, cost, and the nature of the substrate. The following table summarizes the key performance metrics for the selected reagents based on available literature data. It is important to note that direct, side-by-side comparisons under identical parallel synthesis conditions are limited, and performance can vary depending on the specific substrates and reaction conditions.

ReagentTypical YieldsReaction TimeKey AdvantagesKey Disadvantages
Goodman's Reagent High (often >90%)[1][2]30 min - 4 h[1]Highly reactive, reliable for a broad range of amines, Boc-protected product is stable.Requires synthesis of the reagent, triflic anhydride used in its preparation is hazardous.
HBTU Moderate to High5 min - several hours[3]Mild activation, low racemization, readily available.[4]Can act as a guanylating agent for the N-terminus in peptide synthesis as a side reaction, potential for guanidinylation of the coupling agent itself.[3][5]
PyBOP Moderate to High10 min - 60 min[6]Non-toxic byproducts compared to BOP, effective for hindered couplings.[7]Can be less effective for electron-deficient amines, may require an additive like HOBt to suppress racemization.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful parallel synthesis campaigns. Below are representative protocols for each of the compared guanylating reagents.

Protocol 1: Guanylation using N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from a procedure for the guanylation of a primary amine.[1]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine (1.0 eq)

  • Primary amine (1.1 eq)

  • Dichloromethane (DCM)

  • Triethylamine (optional, for less reactive amines)[1]

  • 2 M aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In an array of reaction vessels, dissolve N,N'-Di-Boc-N''-triflylguanidine (e.g., 1.00 g, 2.55 mmol) in dichloromethane (e.g., 13 mL).

  • To each vessel, add the corresponding primary amine (e.g., 2.8 mmol) in a single portion at room temperature. For less reactive amines, triethylamine (1.1 eq) can be added.

  • Stir the reactions for 30 minutes at room temperature.

  • Quench the reactions by adding 2 M aqueous sodium bisulfate (e.g., 10 mL) and transfer to a separation apparatus.

  • Wash the organic phase with saturated sodium bicarbonate (e.g., 10 mL).

  • Extract the aqueous layers with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the N,N'-di-Boc-protected guanidine.

Protocol 2: Guanylation using HBTU

This protocol describes a general procedure for HBTU-mediated coupling, which can be adapted for guanylation.[6]

Materials:

  • Amine (1.0 eq)

  • HBTU (2.0 eq)

  • Diisopropylethylamine (DIPEA) (4.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine in DMF, add HBTU (2.0 eq) and DIPEA (4.0 eq).

  • Stir the reaction mixture at room temperature for 5-10 minutes.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Protocol 3: Guanylation using PyBOP

This protocol provides a general method for PyBOP-mediated amide bond formation, which is analogous to its use in guanylation.[6]

Materials:

  • Amine (1.0 eq)

  • PyBOP (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 1.1 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the amine in DMF.

  • Add PyBOP (1.1 eq) and DIPEA (2.2 eq). If needed to suppress racemization, a solution of HOBt (1.1 eq) in DMF can be added.

  • Stir the reaction mixture for 10-60 minutes.

  • Monitor the reaction by a suitable analytical method until completion.

  • Work-up the reaction and purify the desired guanidine product.

Visualizing the Workflow and Reagent Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

G cluster_workflow General Parallel Synthesis Workflow for Guanidines start Start: Array of Amines reagent_add Add Guanylating Reagent & Base start->reagent_add reaction Reaction (Stirring, Heating) reagent_add->reaction workup Parallel Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Automated Flash Chromatography) workup->purification analysis Analysis (LC-MS, NMR) purification->analysis end End: Guanidine Library analysis->end

Caption: A generalized workflow for the parallel synthesis of guanidine libraries.

G reagent Guanylating Reagents goodman Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) reagent->goodman High Reactivity hbtu HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'- tetramethyluronium hexafluorophosphate) reagent->hbtu Mild Activation pybop PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reagent->pybop Reduced Toxicity Byproducts adv_goodman Broad Scope High Yields goodman->adv_goodman Advantages disadv_goodman Reagent Synthesis Required goodman->disadv_goodman Disadvantages adv_hbtu Commercially Available Low Racemization hbtu->adv_hbtu Advantages disadv_hbtu Potential Side Reactions hbtu->disadv_hbtu Disadvantages adv_pybop Good for Hindered Amines pybop->adv_pybop Advantages disadv_pybop May Require Additives pybop->disadv_pybop Disadvantages

Caption: A logical comparison of common guanylating reagents for parallel synthesis.

References

Safety Operating Guide

Proper Disposal of Benzyl N-ethoxycarbonyliminocarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines essential safety and logistical information for the proper disposal of Benzyl N-ethoxycarbonyliminocarbamate.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the compilation of this guidance. The following procedures are based on general best practices for the disposal of laboratory chemicals, particularly those with structural similarities such as carbamates and benzyl compounds. This guidance should be supplemented by a thorough risk assessment conducted by qualified personnel, and all local, regional, and national regulations must be followed.

Immediate Safety and Handling Precautions

Before proceeding with any disposal steps, it is crucial to handle this compound with the utmost care, assuming it may be hazardous.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors or dust.

General Handling:

  • Avoid direct contact with skin and eyes.

  • Prevent the generation of dust or aerosols.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal and Waste Management Plan

The proper disposal of any chemical waste is paramount to ensure the safety of laboratory personnel and the protection of the environment. The following is a general procedure for managing the disposal of this compound.

Step 1: Waste Identification and Classification

As a first step, the waste must be properly identified and classified. Since a specific SDS is not available, treat the compound as hazardous waste. Based on its carbamate and benzyl functionalities, it may possess one or more of the following characteristics: toxic, flammable, or environmentally hazardous.

Step 2: Waste Segregation and Storage

Proper segregation of chemical waste is essential to prevent dangerous reactions.[1]

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is known.

  • Store the waste in a designated, well-ventilated, and secure area away from general lab activity.[2]

  • Use a chemically compatible and properly sealed container. The container should be clearly labeled.[3]

Step 3: Labeling

Clear and accurate labeling is crucial for safe handling and disposal.[1] The label on the waste container for this compound should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The date of accumulation

  • Any known or suspected hazards (e.g., "Potentially Toxic," "Handle with Care")

Step 4: Disposal

The final disposal of the chemical waste must be carried out in compliance with all applicable regulations.

  • Consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions for the disposal of hazardous waste and will be familiar with local and national regulations.

  • Engage a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste safely and legally.[1]

  • Incineration is a common and often effective method for the disposal of organic chemical waste, but this must be performed by a licensed facility.[2]

Never pour chemical waste down the drain or dispose of it in the regular trash. [4]

Quantitative Data Summary

No specific quantitative data for this compound was found in the literature search. For related compounds, such as Benzyl carbamate, the following information is available and presented for general context. It is important to note that these values are not directly transferable to this compound.

PropertyBenzyl carbamate
Melting Point 86-89 °C[5]
Water Solubility Moderately soluble[6]
Appearance White solid[6]

Experimental Protocols

No experimental protocols specifically detailing the disposal of this compound were found. The most relevant "protocol" is the general waste management plan outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound, especially when a specific SDS is unavailable.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound assess_hazards Assess Hazards (Assume Hazardous in absence of SDS) start->assess_hazards don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in a Designated Fume Hood don_ppe->collect_waste select_container Select a Chemically Compatible Container collect_waste->select_container label_container Label Container Clearly: 'Hazardous Waste' + Chemical Name & Date select_container->label_container store_waste Store in a Secure, Ventilated, Segregated Area label_container->store_waste contact_ehs Contact Institutional EHS Office for Guidance store_waste->contact_ehs arrange_pickup Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->arrange_pickup end End: Safe and Compliant Disposal arrange_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Benzyl N-ethoxycarbonyliminocarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for Benzyl N-ethoxycarbonyliminocarbamate. The following guidance is based on the safety profiles of structurally similar compounds, including Benzyl carbamate and other carbamate derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various stages of handling.

Body Part Standard Handling Spill or High-Concentration Handling
Eyes/Face Chemical safety gogglesFace shield worn over chemical safety goggles
Hands Nitrile or neoprene glovesDouble-gloving with nitrile or neoprene gloves
Body Laboratory coatChemical-resistant apron or suit over a lab coat
Respiratory Not generally required with adequate ventilationNIOSH-approved N95 or higher respirator
Feet Closed-toe shoesChemical-resistant shoe covers

Engineering Controls

Engineering controls are the primary line of defense to minimize exposure to hazardous chemicals.

Control Type Requirement Purpose
Ventilation Work in a certified chemical fume hoodTo prevent inhalation of dust or vapors
Safety Equipment Easily accessible safety shower and eyewash stationFor immediate decontamination in case of exposure

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale dust or vapors.[1]

  • Wash hands thoroughly after handling.

  • Use spark-proof tools and avoid sources of ignition if the compound is flammable.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store locked up.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Disposal Steps:

  • Segregation: Collect waste in a dedicated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of down the drain.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, highlighting key safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep Don Appropriate PPE weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve/Prepare Solution weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction workup Reaction Workup reaction->workup decontaminate Decontaminate Glassware workup->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Procedural workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.